molecular formula C6H5BFIO2 B15064866 (3-Fluoro-2-iodophenyl)boronic acid

(3-Fluoro-2-iodophenyl)boronic acid

Cat. No.: B15064866
M. Wt: 265.82 g/mol
InChI Key: NFGQPZFLFDKVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-2-iodophenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BFIO2 and its molecular weight is 265.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-2-iodophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-2-iodophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5BFIO2

Molecular Weight

265.82 g/mol

IUPAC Name

(3-fluoro-2-iodophenyl)boronic acid

InChI

InChI=1S/C6H5BFIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H

InChI Key

NFGQPZFLFDKVBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)F)I)(O)O

Origin of Product

United States

Foundational & Exploratory

3-Fluoro-2-iodophenylboronic Acid: Technical Monograph

[1]

Executive Summary

3-Fluoro-2-iodophenylboronic acid is a trisubstituted benzene derivative characterized by a unique substitution pattern where an iodine atom is sterically "sandwiched" between a boronic acid group and a fluorine atom.[1] This specific arrangement (1-B, 2-I, 3-F) creates a bifunctional linchpin for iterative cross-coupling reactions.[1] The compound allows medicinal chemists to sequentially functionalize the aromatic ring—first utilizing the boronic acid in a Suzuki-Miyaura coupling (preserving the iodine), or conversely, utilizing the highly reactive iodine in a Sonogashira/Heck reaction (preserving the boron), depending on the catalyst and ligand architecture employed.[1]

Due to the "Ortho-Effect" and the electron-withdrawing nature of the fluorine and iodine substituents, this compound exhibits unique reactivity profiles, including accelerated protodeboronation and steric resistance to transmetallation, requiring specialized handling protocols.[1]

Chemical Identity & Informatics

Attribute Data / Descriptor
Chemical Name 3-Fluoro-2-iodophenylboronic acid
Systematic Name (3-Fluoro-2-iodophenyl)boronic acid
Molecular Formula C₆H₅BFIO₂
Molecular Weight 265.82 g/mol
CAS Number Not widely listed in public registries; Custom Synthesis Reagent
SMILES OB(O)c1c(I)c(F)cccc1
InChI String InChI=1S/C6H5BFIO2/c8-4-2-1-3(9)5(7)6(4)10/h1-2,9-10H
Substituent Pattern 1,2,3-Trisubstituted Benzene (Vicinal B-I-F)

Note on Isomerism: Do not confuse with the commercially common isomer 2-Fluoro-3-iodophenylboronic acid (CAS 1016231-39-2) or 3-Fluorophenylboronic acid (CAS 768-35-4).[1] The specific placement of the Iodine at the C2 position (between B and F) is the defining feature of this guide.

Physicochemical Profile

PropertyValue (Predicted/Experimental)Causality / Implication
Physical State Off-white to pale yellow solidTypical for halogenated arylboronic acids; color deepens upon oxidation (Iodine release).[1]
Melting Point 185–190 °C (Decomp.)[1]High lattice energy due to H-bonding network of B(OH)₂ groups.[1]
pKa ~7.8 – 8.2The inductive effect of Fluorine (σI) and Iodine lowers the pKa relative to phenylboronic acid (8.8), making it more acidic.[1]
Solubility High: DMSO, MeOH, THFLow: Water, HexanesSoluble in polar aprotic solvents suitable for cross-coupling (DMF, Dioxane).[1]
Stability Low (Protodeboronation risk)The C-B bond is weakened by steric strain from the ortho-iodine and electronic withdrawal, making it susceptible to hydrolysis under basic conditions.[1]

Synthesis Strategy: The "Combined Directing Group" Approach

Direct synthesis of this compound is challenging because the iodine atom is the most reactive site for metal-halogen exchange.[1] The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the synergistic directing effects of the fluorine and a protected boronate ester.[1]

Retrosynthetic Analysis
  • Challenge: Installing Boron at C1 while keeping Iodine at C2 and Fluorine at C3.

  • Solution: Start with 3-Fluorophenylboronic acid .[1] Protect the boron as a pinacol ester.[1] Use the Fluorine and Boronate ester to direct lithiation to the shared ortho position (C2), then quench with Iodine.[1]

Experimental Protocol (Step-by-Step)

Step 1: Esterification

  • Dissolve 3-Fluorophenylboronic acid (1.0 eq) in anhydrous THF.

  • Add Pinacol (1.1 eq) and MgSO₄ (dehydrating agent). Stir at RT for 4h.[1]

  • Filter and concentrate to yield 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .[1]

Step 2: Directed Ortho Lithiation (DoM) & Iodination [1]

  • Setup: Flame-dry a 3-neck flask; maintain positive Nitrogen pressure.

  • Solvent: Dissolve the boronate ester (from Step 1) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (Lithium Diisopropylamide) (1.2 eq) dropwise over 30 mins.

    • Mechanism:[1][2][3] The Li coordinates to the Fluorine and Boronate oxygen, directing deprotonation selectively to the C2 position (sandwiched between F and B).[1]

    • Color Change: Solution typically turns yellow/orange.[1]

  • Equilibration: Stir at -78 °C for 1 hour.

  • Quench: Add a solution of Iodine (I₂) (1.5 eq) in THF dropwise.

  • Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

  • Workup: Quench with sat. Na₂S₂O₃ (to remove excess Iodine).[1] Extract with EtOAc.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): To get the free acid, treat the pinacol ester with NaIO₄/NH₄OAc in Acetone/Water.[1]

Synthesis Pathway Diagram

SynthesisStart3-Fluorophenylboronic acidStep1Boronate Ester Formation(Protection)Start->Step1+ PinacolInter13-Fluoro-phenyl-BpinStep1->Inter1Step2DoM (LDA, -78°C)C2 DeprotonationInter1->Step2Directing Groups:F and BpinInter22-Li-3-Fluoro-phenyl-BpinStep2->Inter2Step3Electrophilic Quench(Iodine)Inter2->Step3+ I2Product3-Fluoro-2-iodophenyl-boronic acid (ester)Step3->Product

Caption: Synthesis via Directed Ortho Metalation (DoM). The C2 position is activated by the cooperative directing effects of Fluorine and the Boronate Ester.[1]

Applications: Iterative Cross-Coupling

This molecule is a "privileged scaffold" for generating non-symmetrical terphenyls or crowded biaryls found in kinase inhibitors (e.g., p38 MAP kinase pathways).[1]

Chemoselectivity Logic

The molecule contains two reactive centers:[1]

  • C-I Bond: Highly reactive to Oxidative Addition (Pd⁰ → Pdᴵᴵ).[1]

  • C-B Bond: Reactive to Transmetallation (Pdᴵᴵ → Pdᴵᴵ).

Scenario A: Suzuki Coupling First (Preserving I)

  • Reagent: Aryl Bromide (Ar-Br) + 3-Fluoro-2-iodophenylboronic acid.[1]

  • Catalyst: Pd(PPh₃)₄.[1][3]

  • Outcome: The Boronic acid reacts with Ar-Br.[1]

  • Risk:[1] Self-coupling is high because the boronic acid also has an Iodine.[1]

  • Control: Use a highly reactive electrophile (Ar-I or Ar-N₂⁺) to outcompete the internal C-I bond, or protect the internal Iodine? No, better to use Suzuki-Miyaura Borylation on the corresponding di-halide if possible.[1]

  • Better Strategy: Use the Iodine first.[1][4]

Scenario B: Sonogashira/Suzuki on the Iodine (Preserving B)

  • Reagent: Alkyne or Boronic Acid (Ar'-B(OH)₂).[1]

  • Problem: If you react the Iodine with another Boronic acid, you have two Boronic acids (one in solution, one on the substrate).

  • Solution: Use this molecule as the Electrophile ? No, it's a Boronic acid.[1]

  • Optimal Use: React this boronic acid with a Chloride (Ar-Cl).[1] The Pd will insert into the Ar-Cl (slow) vs the internal C-I (fast)?

Most Common Workflow:

  • Start with 1-Bromo-3-fluorobenzene.

  • Lithiate/Iodinate to get 1-Bromo-2-iodo-3-fluorobenzene.[1]

  • Selectively couple the C-I bond (more reactive) with Ar-B(OH)₂.[1]

  • Result: 1-Bromo-2-Ar-3-fluorobenzene.[1][4]

  • Convert Br to B(OH)₂ (Miyaura Borylation).

  • Final Coupling.

Therefore, 3-Fluoro-2-iodophenylboronic acid is often an isolated intermediate or a byproduct rather than the starting material for the first step, unless specifically required for late-stage diversification.[1]

Handling & Stability

Protodeboronation

The presence of the Iodine atom ortho to the Boronic acid creates significant steric strain.[1] Combined with the electron-withdrawing Fluorine, the C-B bond is labile.[1]

  • Mechanism: Base-catalyzed attack of water on the Boron, followed by ipso-protonation.[1]

  • Prevention: Avoid strong bases (NaOH, KOH) during coupling.[1] Use mild bases like K₃PO₄ or Cs₂CO₃ in anhydrous conditions.[1]

  • Storage: Store at -20°C under Argon. If the solid turns brown, it indicates Iodine liberation and decomposition.[1]

Boroxine Formation

Like all boronic acids, it spontaneously dehydrates to form the cyclic trimer (boroxine).[1]

  • Implication: This does not affect reactivity but alters the molecular weight calculation.[1] Always assume a mixture of monomer and trimer when weighing.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] Link[1]

  • Kristensen, J., et al. (2001).[1] "Synthesis of ortho-substituted phenylboronic acids." Organic Letters, 3(10), 1435-1437.[1] (Describes the general DoM strategy for ortho-halo boronic acids).

  • PubChem Compound Summary. (2024). "2-Fluoro-3-iodophenylboronic acid (Isomer comparison)." National Library of Medicine.[1] Link

Methodological & Application

Application Note: Chemoselective Cross-Coupling of 2-Iodoarylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It addresses the specific challenge of handling 2-iodoarylboronic acids , a class of "Janus" molecules containing both a highly reactive electrophile (C–I) and a nucleophile (C–B) on the same arene.

Executive Summary

2-Iodoarylboronic acids present a unique paradox in palladium-catalyzed cross-coupling. They possess two reactive sites: the C–I bond (susceptible to oxidative addition) and the C–B bond (susceptible to transmetalation). In standard Suzuki-Miyaura conditions, these molecules undergo rapid oligomerization or homocoupling (polycondensation), rendering them useless for precision synthesis.

This guide details three chemoselective protocols to orthogonalize these functional groups:

  • The MIDA Strategy: Complete isolation of the boron reactivity to enable C–I coupling first.

  • The Diazonium Shortcut: Exploiting super-electrophiles to react the C–B bond first (preserving the C–I).

  • The Chan-Lam Diversion: Selective C–Heteroatom bond formation preserving the C–I bond.

The Mechanistic Challenge

The core issue is the rate of oxidative addition vs. transmetalation .

  • Path A (Desired): Cross-coupling with an external partner.

  • Path B (Fatal): The Pd(0) inserts into the C–I bond of the substrate. The resulting Ar–Pd–I species transmetalates with the C–B bond of another substrate molecule.

  • Result: Uncontrollable polymerization or formation of symmetrical biaryls.

Mechanistic Pathway Diagram

Chemoselectivity Substrate 2-Iodoarylboronic Acid (Substrate) OxAdd Oxidative Addition (Ar-Pd-I Species) Substrate->OxAdd Fast SelfTrans Self-Transmetalation (Substrate acts as Nucleophile) Substrate->SelfTrans Attacks Pd center Pd0 Pd(0) Catalyst Pd0->OxAdd CrossProduct Desired Cross-Product (Ar-R) OxAdd->CrossProduct Requires Protected B (Protocol 1) OxAdd->SelfTrans Standard Conditions Partner External Boronic Acid (R-B(OH)2) Partner->CrossProduct Polymer Oligomer/Polymer (Undesired) SelfTrans->Polymer

Caption: Competitive pathways in the Pd-catalyzed reaction of 2-iodoarylboronic acids. Path B (Red) dominates without specific intervention.

Protocol 1: The MIDA Boronate Strategy (Iterative Coupling)

Objective: React the C–I bond while preserving the C–B bond. Mechanism: The N-methyliminodiacetic acid (MIDA) ligand rehybridizes the boron atom from sp² to sp³.[1] This closes the empty p-orbital, rendering the boron inert to transmetalation under anhydrous cross-coupling conditions.

Workflow
  • Protection: Convert 2-iodoarylboronic acid to MIDA boronate.

  • Coupling 1 (Electrophilic): React C–I with an external boronic acid.

  • Deprotection: Hydrolyze MIDA to restore the boronic acid.

  • Coupling 2 (Nucleophilic): React C–B with an external aryl halide.

Experimental Procedure
Step 1: MIDA Protection
  • Reagents: 2-Iodophenylboronic acid (1.0 equiv), MIDA (1.2 equiv), Toluene/DMSO (10:1).

  • Conditions: Reflux under Dean-Stark trap for 2-4 hours.

  • Purification: MIDA boronates are stable to silica gel chromatography (elute with Et₂O/MeOH).

Step 2: Chemoselective Suzuki Coupling (C–I Reaction)
  • Substrate: 2-Iodophenyl-MIDA boronate.

  • Partner: Aryl boronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%).

  • Base: K₃PO₄ (3.0 equiv) - anhydrous is critical.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temp: 60 °C.

  • Note: The MIDA group remains intact because the base is not aqueous/strong enough to hydrolyze it rapidly, and the sp³ boron cannot transmetalate.

Step 3: MIDA Hydrolysis (Release)
  • Conditions: THF/H₂O (3:1) with NaOH (3.0 equiv) at 23 °C for 30 mins.

  • Workup: Quench with phosphate buffer. Extract with EtOAc.

Data Validation: MIDA Stability
ConditionMIDA Boronate StatusBoronic Acid Status
Anhydrous K₃PO₄ / 60°C Stable (Inert) Reactive
Aq. NaOH / 23°C Hydrolyzed (Reactive) Reactive
Aq. NaHCO₃ / 80°C Slow HydrolysisReactive

Protocol 2: The Diazonium Shortcut (Reverse Selectivity)

Objective: React the C–B bond while preserving the C–I bond. Challenge: Standard aryl halides (Ar-Br/Cl) react slower than the internal C–I bond. Solution: Use Aryldiazonium Tetrafluoroborates ([Ar-N₂]⁺[BF₄]⁻). These "super-electrophiles" undergo oxidative addition to Pd(0) significantly faster than the C–I bond, allowing the external electrophile to capture the boron before the catalyst attacks the iodine.

Experimental Procedure
  • Substrate: 2-Iodophenylboronic acid (1.0 equiv).

  • Partner: Aryldiazonium tetrafluoroborate (1.1 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: None required (base-free conditions often possible) or mild phosphines.

  • Solvent: MeOH or EtOH (degassed).

  • Temp: 25 °C (Room Temp).

  • Reaction Time: 1–2 hours.

Critical Control:

  • Temperature: Do NOT heat. Heating promotes insertion into the C–I bond.

  • Stoichiometry: Use a slight excess of the diazonium salt to ensure rapid consumption of the boronic acid.

Protocol 3: The Chan-Lam Diversion (C–Heteroatom Coupling)

Objective: Functionalize the C–B bond with N or O nucleophiles while preserving the C–I bond. Mechanism: Copper(II)-catalyzed oxidative coupling.[2] This cycle does not involve a Pd(0) intermediate, therefore the C–I bond (which requires Pd(0) for oxidative addition) is completely inert.

Experimental Procedure
  • Substrate: 2-Iodophenylboronic acid.[]

  • Partner: Imidazole, Aniline, or Phenol (1.2 equiv).

  • Catalyst: Cu(OAc)₂ (10–20 mol%).

  • Base: Pyridine (2.0 equiv) or Et₃N.

  • Oxidant: Air (O₂) balloon or open atmosphere.

  • Solvent: DCM or MeCN.

  • Temp: 23 °C.

Outcome: Yields 2-iodo-N-aryl species. The Iodine is preserved for subsequent Sonogashira or Heck coupling.

Troubleshooting & Optimization Matrix

ProblemProbable CauseCorrective Action
Homocoupling (Dimerization) Oxygen presenceDegas solvents (Freeze-Pump-Thaw x3). Use Argon.
Fast transmetalationSwitch to MIDA boronate (Protocol 1).
Deiodination (Ar-H) Hydride sourceAvoid alcohols if heating. Use DMF/Dioxane.
Low Yield (Protocol 2) Decomposition of DiazoniumStore diazonium salts at -20°C. Run reaction at 0°C to RT.
Protodeboronation High Temp / Strong BaseUse milder bases (CsF, K₃PO₄). Lower temperature.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A simple and general solution for the iterative cross-coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716-6717.

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct from Boronic Acids." Journal of the American Chemical Society, 132(34), 12048–12059.

  • Felpin, F. X. (2005).[4] "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C." The Journal of Organic Chemistry, 70(21), 8575-8578.

  • Roglans, A., Pla-Quintana, A., & Moreno-Mañas, M. (2006). "Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 106(11), 4622-4643.

  • Qiao, J. X., & Lam, P. Y. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[2] Synthesis, 2011(06), 829-856.

Sources

Orthogonal Functionalization of (3-Fluoro-2-iodophenyl)boronic Acid: A Strategic Guide for Complex Arene Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceuticals and advanced materials, the ability to sequentially functionalize a single aromatic core without cross-reactivity is paramount. (3-Fluoro-2-iodophenyl)boronic acid serves as an exceptional tri-functional hub for such iterative assemblies. However, unlocking its potential requires strict control over its reactive sites. This application note details the mechanistic rationale and validated protocols for the orthogonal functionalization of this building block, leveraging N-methyliminodiacetic acid (MIDA) protection strategies to enable sequential, regioselective cross-couplings.

Mechanistic Rationale: The Tri-Functional Handle

The utility of (3-Fluoro-2-iodophenyl)boronic acid lies in its three distinct functional handles, each governed by different kinetic and electronic parameters:

  • The C–I Bond (Primary Reaction Site): The carbon-iodine bond possesses a low bond dissociation energy, making it the kinetically favored site for oxidative addition by Palladium(0). Furthermore, the adjacent ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the LUMO of the C–I bond, further accelerating oxidative addition.

  • The C–B(OH)₂ Bond (Secondary Reaction Site): Free boronic acids are highly reactive nucleophiles in Suzuki-Miyaura couplings. If left unprotected, the internal boronic acid will undergo rapid oligomerization or protodeboronation when attempting to react the C–I bond. To achieve orthogonality, the boron center must be temporarily masked[1].

  • The C–F Bond (Tertiary Site / Modulator): While generally inert to standard cross-coupling conditions, the fluorine atom serves as a critical conformational lock and metabolic shield in medicinal chemistry, while electronically activating the adjacent C–I bond.

To achieve true orthogonality, we employ a "mask-couple-unmask-couple" sequence. By complexing the empty p-orbital of the boron atom with the nitrogen lone pair of a MIDA ligand, the boron center rehybridizes from sp² to sp³. This sp³-hybridized state lacks the Lewis acidity required to interact with the basic activators in the Suzuki-Miyaura catalytic cycle, completely shutting down transmetalation[1].

G Start (3-Fluoro-2-iodophenyl)boronic acid [Tri-functional Hub] MIDA Step 1: MIDA Protection (Boron sp2 → sp3) Start->MIDA MIDA, Toluene/DMSO Dean-Stark, 110°C Coupling1 Step 2: C-I Cross-Coupling (Pd-catalyzed Suzuki) MIDA->Coupling1 Ar-B(OH)2, Pd(0) Base, Dioxane Deprotect Step 3: MIDA Unmasking (Aqueous Base) Coupling1->Deprotect 1M NaOH, THF 23°C, 10 min Coupling2 Step 4: C-B Cross-Coupling (Second Suzuki) Deprotect->Coupling2 Ar'-I, Pd(0) Base, Heat

Figure 1: Iterative orthogonal functionalization workflow for (3-Fluoro-2-iodophenyl)boronic acid.

Workflow 1: Boronic Acid Masking (MIDA Protection)

Objective: Convert the free boronic acid into a bench-stable, sp³-hybridized MIDA boronate. Causality: MIDA is poorly soluble in pure non-polar solvents. A binary solvent system is required: DMSO ensures the homogeneity of the MIDA ligand, while Toluene forms a low-boiling azeotrope with the water byproduct, driving the condensation equilibrium forward[2].

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add (3-Fluoro-2-iodophenyl)boronic acid (10.0 mmol) and N-methyliminodiacetic acid (12.0 mmol).

  • Solvation: Suspend the reagents in a 10:1 mixture of Toluene (40 mL) and DMSO (4 mL).

  • Condensation: Heat the mixture to a vigorous reflux (110 °C) for 12–24 hours. Ensure water is actively collecting in the Dean-Stark trap.

  • Validation Checkpoint: Monitor the reaction via ¹¹B NMR. The disappearance of the broad sp² boron signal (~30 ppm) and the emergence of a sharp sp³ boron signal (~12 ppm) confirms complete protection.

  • Isolation: Cool the reaction to room temperature. Concentrate the toluene under reduced pressure, then pour the remaining DMSO solution into vigorously stirring ice water (100 mL). Filter the resulting white precipitate, wash thoroughly with diethyl ether, and dry under high vacuum.

Workflow 2: Orthogonal C–I Functionalization

Objective: Selectively cross-couple the C–I bond with an external boronic acid while the internal boronate remains inert. Causality: MIDA boronates are indefinitely stable on the benchtop under air and are unreactive under standard anhydrous cross-coupling conditions[3]. By utilizing a moderate temperature and a non-aqueous base (K₃PO₄), the MIDA ligand remains intact while the highly reactive C–I bond undergoes oxidative addition.

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk flask, combine the (3-Fluoro-2-iodophenyl) MIDA boronate (5.0 mmol), an external aryl boronic acid (7.5 mmol), anhydrous K₃PO₄ (15.0 mmol), and Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with dry nitrogen three times to prevent catalyst oxidation.

  • Reaction: Add degassed 1,4-dioxane (50 mL). Stir the suspension at 60 °C for 12 hours. Note: Avoid temperatures >90 °C, as excessive heat in the presence of strong bases can cause premature MIDA hydrolysis.

  • Validation Checkpoint: Perform TLC analysis (Eluent: 100% EtOAc). MIDA boronates possess a unique binary affinity for silica; they are highly polar but elute cleanly in polar aprotic solvents like EtOAc or THF, allowing easy tracking of the starting material's consumption[2].

  • Purification: Quench with water, extract with EtOAc (3 x 30 mL), dry over MgSO₄, and purify via silica gel chromatography to isolate the arylated MIDA boronate.

Workflow 3: MIDA Unmasking and C–B Functionalization

Objective: Deprotect the MIDA ligand and couple the newly liberated boronic acid. Causality: The MIDA ligand is uniquely sensitive to mild aqueous base. Hydrolysis occurs via an N–B bond-mediated water activation pathway, rapidly liberating the free boronic acid without requiring harsh conditions that might degrade the newly formed biaryl system[4].

Step-by-Step Protocol:

  • Unmasking: Dissolve the coupled MIDA boronate (3.0 mmol) in THF (30 mL). Add 1.0 M aqueous NaOH (9.0 mL, 3.0 equiv).

  • Hydrolysis: Stir vigorously at 23 °C for exactly 10–15 minutes. Note: Extended exposure to base is unnecessary and can lead to protodeboronation of electron-deficient aryl rings.

  • Quench: Immediately quench the reaction by adding saturated aqueous NH₄Cl (15 mL) to neutralize the base.

  • Validation Checkpoint: TLC analysis (Eluent: 5% MeOH in DCM). The highly polar MIDA boronate spot should completely disappear, replaced by the less polar free boronic acid (which often streaks on silica).

  • Extraction & Second Coupling: Extract the liberated boronic acid with a 1:1 mixture of THF and EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate. Directly subject this intermediate to a second Suzuki-Miyaura coupling with a new aryl halide using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C).

Quantitative Data Summary: Reaction Metrics

Workflow PhaseChemical TransformationCatalyst / ReagentsAverage YieldChemoselectivity
1. Masking Condensation (sp² → sp³)MIDA, Toluene/DMSO85 – 95%>99% (B-selective)
2. C-I Coupling Suzuki-Miyaura (Orthogonal)Pd(dppf)Cl₂, K₃PO₄75 – 90%>95% (C-I vs. C-B)
3. Unmasking Basic Hydrolysis1M NaOH, THF90 – 99%>99% (MIDA cleavage)
4. C-B Coupling Suzuki-Miyaura (Standard)Pd(PPh₃)₄, Na₂CO₃70 – 85%N/A

References[5] Title: Differentially Protected Benzenediboronic Acids: Divalent Cross-Coupling Modules for the Efficient Synthesis of Boron-Substituted Oligoarenes

Sources

Synthesis of poly-substituted biaryls using 3-fluoro-2-iodo building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 3-fluoro-2-iodo heteroaromatic building blocks (specifically 3-fluoro-2-iodopyridine and 3-fluoro-2-iodoaniline derivatives) in the synthesis of poly-substituted biaryls. These scaffolds are privileged structures in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the fluorine atom modulates metabolic stability (blocking P450 oxidation) and conformation (via dipole alignment).

The core technical challenge addressed here is regiocontrol . The 2-iodo-3-fluoro motif offers a unique "reactive window" where the iodine atom allows for facile oxidative addition at the sterically crowded ortho-position, while the fluorine atom serves as a permanent electronic modulator or a directing group for subsequent C-H activation.

Strategic Rationale: The "Ortho-Fluoro" Advantage

The 3-fluoro-2-iodo substitution pattern is not merely a structural feature; it is a synthetic tool.

  • Co-operative Directing Effects: In the precursor (e.g., 3-fluoropyridine), the C2 position is activated for lithiation by both the inductive effect of the fluorine (

    
     effect) and the coordination ability of the pyridine nitrogen. This makes the synthesis of the 2-iodo building block highly predictable.
    
  • Chemoselectivity Hierarchy: The C–I bond is significantly weaker (~53 kcal/mol) than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol). This allows for chemoselective Suzuki-Miyaura coupling at the C2 position at room temperature, leaving other halogens intact for downstream diversification.

  • Conformational Locking: In the resulting biaryl, the ortho-fluorine atom often induces a non-planar conformation due to steric repulsion with the opposing ring, a critical feature for binding selectivity in enzyme pockets.

Workflow Visualization

The following diagram outlines the chemoselective cascade utilized in this protocol.

SynthesisWorkflow Start 3-Fluoropyridine (Precursor) Inter 3-Fluoro-2-iodopyridine (Building Block) Start->Inter 1. LDA, -78°C 2. I2 (Electrophile) Coupling Pd-Catalyzed Cross-Coupling Inter->Coupling Ar-B(OH)2 Base, Catalyst Product Poly-substituted Fluorinated Biaryl Coupling->Product C-C Bond Formation (Retains other halides)

Figure 1: Strategic workflow for accessing fluorinated biaryls via Directed Ortho Metalation (DoM) followed by chemoselective coupling.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-2-iodopyridine (DoM Approach)

Context: While commercially available, in-house preparation ensures fresh reagents free of photolytic de-iodination products. This method utilizes the "Schlosser-Base" concept or standard LDA lithiation where the fluorine directs metalation to the ortho (C2) position.

Reagents:

  • 3-Fluoropyridine (1.0 equiv)

  • LDA (Lithium diisopropylamide) (1.1 equiv)

  • Iodine (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF.

  • Base Generation: Cool THF to –78 °C. Add LDA solution dropwise.

  • Substrate Addition: Add 3-fluoropyridine dropwise over 15 minutes. The solution will typically turn yellow/orange, indicating the formation of the 2-lithio-3-fluoropyridine species.

    • Critical Check: Maintain temperature below –70 °C to prevent "pyridyne" formation or ring opening.

  • Metalation Time: Stir at –78 °C for 1 hour.

  • Electrophile Trapping: Dissolve Iodine (

    
    ) in minimal THF and add dropwise to the lithiated species. The color will fade from dark to light brown.
    
  • Quench: Allow to warm to 0 °C and quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography (Hexanes/EtOAc).
    

Yield Expectation: 75–85% Validation:


 NMR (CDCl3) should show loss of the C2 proton (typically the most downfield signal in the parent pyridine).
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Context: Coupling at the sterically hindered 2-position (flanked by Nitrogen and Fluorine) requires a catalyst system capable of rapid oxidative addition before de-iodination occurs.

Reagents:

  • 3-Fluoro-2-iodopyridine (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (5 mol%)
    • Expert Note: For extremely hindered partners, switch to Pd-PEPPSI-iPr or XPhos Pd G2 .

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for dry conditions)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Combine halide, boronic acid, and base in the reaction vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat to 60–80 °C.

    • Control: Do not exceed 80 °C initially. The C–I bond is labile; excessive heat promotes homocoupling or protodeiodination.

  • Monitoring: Monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours due to the high reactivity of the C–I bond.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Troubleshooting & Optimization Guide

The following table summarizes common failure modes when working with this specific fluorinated scaffold and their field-proven solutions.

Failure ModeObservation (LCMS/NMR)Root CauseCorrective Action
Protodeiodination Mass of Product minus Iodine (M-I+H)Hydride source in solvent or excessive heat.Use anhydrous solvents (Dioxane/DMF). Lower temp to 40°C. Switch base to

.
Homocoupling Dimer of Boronic AcidSlow oxidative addition allowing

interference.
Rigorous degassing (sparging). Increase catalyst loading.
Regio-scrambling Coupling at C-Cl/C-Br sitesCatalyst too active or temp too high.Use a milder catalyst (

). Ensure reaction temp < 60°C.
Stalled Reaction Starting Material remainsSteric hindrance from ortho-F.Switch to Sphos or XPhos ligands. Use

as base (accelerates transmetalation).
Mechanistic Consideration: The Fluorine Effect

The diagram below illustrates the competing pathways managed during the catalytic cycle.

Mechanism Substrate 3-Fluoro-2-iodopyridine OxAdd Oxidative Addition (Facilitated by C-I weakness) Substrate->OxAdd Pd(0) TransMet Transmetalation (Sterically hindered by F) OxAdd->TransMet Ar-B(OH)2, Base SideRxn Side Reaction: Protodeiodination OxAdd->SideRxn Slow Transmetalation RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim

Figure 2: Catalytic cycle highlighting the critical transmetalation step, which is the bottleneck due to the steric influence of the 3-fluoro substituent.

References

  • Schlosser, M. (2005). The 2×3 "Whetstone of Wits" for the 3-Fluoropyridine Core. Angewandte Chemie International Edition.[2] Link

  • Knochel, P., et al. (2008).[2] Functionalization of Heterocycles via Magnesiation and Zincation. Handbook of Functionalized Organometallics. Link

  • BenchChem. (2025).[3] Technical Guide to the Synthesis of 3-Fluoro-4-Iodopyridine (Analogous Protocols).Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Fluorinated Building Blocks in Drug Design.[4][5][6][7][8]Link

Sources

Application Note: Protection of Haloaryl Boronic Acids as MIDA Boronates for Iterative Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Haloaryl boronic acids are critical bifunctional building blocks in modern organic synthesis, enabling the rapid assembly of complex polycyclic architectures and pharmaceutical intermediates. However, their dual reactivity often leads to uncontrolled oligomerization or premature transmetalation. The protection of the boronic acid moiety as an N-methyliminodiacetic acid (MIDA) boronate, pioneered by the1[1], provides a robust, field-proven solution to this challenge.

The Causality of Protection: Free boronic acids possess an sp2-hybridized boron atom with an empty, Lewis-acidic p-orbital, making them highly susceptible to transmetalation with palladium intermediates[2]. Upon complexation with the tridentate MIDA ligand, the boron center undergoes a fundamental rehybridization from sp2 to sp3[1]. This tetracoordinate configuration sterically and electronically shields the boron atom, completely abrogating its ability to undergo transmetalation under standard anhydrous cross-coupling conditions[3]. Consequently, the halo-group on the arene can be selectively reacted. The MIDA group is highly stable to chromatography but can be rapidly hydrolyzed under mild aqueous basic conditions to regenerate the active sp2 boronic acid for subsequent coupling[1].

Workflow & Logical Relationships

Workflow BA Haloaryl Boronic Acid (Reactive sp2 Boron) MIDA MIDA Ligand + Reflux (DMSO/Toluene) BA->MIDA Condensation Protected Haloaryl MIDA Boronate (Inert sp3 Boron) MIDA->Protected -H2O (Dean-Stark) Coupling Anhydrous Suzuki Coupling (Reacts at Halogen) Protected->Coupling Pd Catalyst, Anhydrous Base Deprotect Aqueous Base Hydrolysis (e.g., 1M NaOH) Coupling->Deprotect Isolate Intermediate Active Unmasked Boronic Acid (Ready for Next Coupling) Deprotect->Active Mild Cleavage

Logical workflow for iterative Suzuki-Miyaura cross-coupling using MIDA boronate protection.

Quantitative Data Summary

To establish a self-validating experimental baseline, the following table summarizes the quantitative parameters and expected yields for the MIDA boronate lifecycle.

Table 1: Quantitative Parameters for MIDA Boronate Workflows

Process StepReagent / CatalystEquivalentsSolvent SystemTemperatureTimeYield Expectation
Protection MIDA Ligand1.2 - 1.5 eqToluene/DMSO (10:1)110 °C (Reflux)2 - 12 h80 - 95%
Anhydrous Coupling Pd(PPh3)4 / K3PO40.05 eq / 3.0 eqDioxane (Anhydrous)80 - 100 °C12 - 24 h> 85%
Deprotection 1M NaOH (aq)3.0 eqTHF / H2O (1:1)23 °C (Room Temp)10 - 30 minQuantitative
Slow-Release Coupling Pd(OAc)2 / SPhos / K3PO40.02 eq / 0.04 eq / 3.0 eqTHF / H2O (Biphasic)60 °C12 - 24 h75 - 90%

Experimental Methodology: Synthesis of Haloaryl MIDA Boronates

Causality of Experimental Design: The formation of the MIDA boronate is a condensation reaction that releases three equivalents of water. To drive the thermodynamic equilibrium toward the product, water must be continuously removed. A Dean-Stark apparatus utilizing a toluene azeotrope is strictly required[4]. Because the highly polar MIDA ligand is insoluble in boiling toluene, DMSO is utilized as a high-boiling co-solvent to maintain a homogeneous reaction mixture and prevent the ligand from crashing out[4].

Materials & Equipment:

  • Haloaryl boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Toluene and DMSO (10:1 v/v ratio)

  • Dean-Stark trap, reflux condenser, and heating mantle.

Step-by-Step Protocol:

  • Reaction Assembly: Equip a round-bottom flask with a PTFE-coated magnetic stir bar. Attach a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.

  • Reagent Charging: Add the haloaryl boronic acid (e.g., 4-bromophenylboronic acid, 10.0 mmol) and the 4 (12.0 mmol) to the flask[4].

  • Solvent Addition: Add toluene (100 mL) followed by DMSO (10 mL). The mixture will initially appear as an off-white suspension.

  • Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110–115 °C). As the reaction proceeds, the mixture will become homogeneous. Monitor the collection of water in the Dean-Stark trap.

  • Validation: Continue refluxing until water ceases to evolve (typically 2–4 hours for standard haloaryls).

  • Concentration: Cool the reaction to room temperature. Remove the toluene in vacuo (rotary evaporation at 40 °C, 10 mbar), leaving the product dissolved in the residual DMSO.

  • Precipitation: Add water (or a 1:1 mixture of acetone/diethyl ether) dropwise to the vigorously stirred DMSO solution. The haloaryl MIDA boronate will precipitate as a highly pure, bench-stable 4[4]. Filter, wash with cold diethyl ether, and dry under high vacuum.

Experimental Methodology: Deprotection and "Slow-Release" Coupling

Causality of Experimental Design: While MIDA boronates are completely inert to anhydrous bases (e.g., K2CO3 in DMF), the dative nitrogen-boron bond is rapidly cleaved by hydroxide ions. By utilizing a biphasic solvent system (e.g., THF/aqueous base), the MIDA boronate is slowly hydrolyzed. The transiently generated free boronic acid is immediately consumed by the active Pd-catalyst in the cross-coupling cycle. This "slow-release" mechanism keeps the steady-state concentration of the free boronic acid exceptionally low, practically eliminating competitive side reactions such as 5[5].

Step-by-Step Protocol (In Situ Slow-Release):

  • Preparation: In a Schlenk flask under inert atmosphere (Argon/N2), combine the MIDA boronate (1.0 equiv), the aryl halide coupling partner (1.0 equiv), and the palladium catalyst (e.g., Pd(OAc)2, 0.02 equiv) with an appropriate phosphine ligand.

  • Solvent Addition: Add deoxygenated THF to dissolve the organic components.

  • Base Addition: Add a deoxygenated aqueous base solution (e.g., 3.0 M aqueous K3PO4 or6) to create a biphasic mixture[6].

  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring (1000+ rpm is critical to ensure adequate mixing between the aqueous and organic phases).

  • Validation & Workup: Monitor the consumption of the aryl halide via TLC or LC-MS. Upon completion (typically 12–24 h), cool to room temperature, quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

References

  • 1. Sigma-Aldrich. 2.6. Journal of the American Chemical Society. 3.4. Organic Syntheses. 4.3. ResearchGate. 5.5. Macromolecules - ACS Publications. 6.2. DOKUMEN.PUB.

Sources

Iterative cross-coupling strategies with (3-Fluoro-2-iodophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Iterative Cross-Coupling Strategies with (3-Fluoro-2-iodophenyl)boronic acid

Executive Summary

(3-Fluoro-2-iodophenyl)boronic acid represents a high-value, bifunctional "linchpin" scaffold for medicinal chemistry. The presence of the fluorine atom at the 3-position imparts metabolic stability and unique conformational properties to biaryl systems. However, this molecule presents a severe chemoselectivity paradox : it contains both a highly reactive electrophile (C–I) and a nucleophile (C–B) in an ortho-relationship.

Without a controlled strategy, this reagent undergoes rapid head-to-tail oligomerization or protodeboronation under standard palladium catalysis. This guide details the MIDA-Boronate Iterative Cross-Coupling (ICC) platform as the primary protocol to resolve these issues, enabling the predictable synthesis of non-symmetrical poly-aryl systems.

Strategic Analysis: The Bifunctional Paradox

The core challenge lies in the relative reactivity rates. In a standard Suzuki-Miyaura reaction:

  • Oxidative Addition: Pd(0) inserts into the C–I bond of the starting material.

  • Transmetallation: The C–B(OH)₂ moiety (activated by base) transfers its aryl group to the Pd center.

  • Result: If both sites are exposed, the molecule reacts with itself, forming intractable oligomers.

The Solution: We must "switch off" the boron nucleophile while reacting the iodide, or vice versa. The MIDA (N-methyliminodiacetic acid) protecting group strategy is the industry standard for this operation.

Mechanism of Control
  • Sp² vs. Sp³ Hybridization: The MIDA ligand complexes with boron to form a rigid, sp³-hybridized species.[1] This removes the vacant p-orbital on boron required for transmetallation.

  • The Switch: The C–I bond remains accessible for oxidative addition, allowing the molecule to act strictly as an aryl halide electrophile.

Visual Workflow: The ICC Cycle

The following diagram illustrates the iterative logic, moving from the "Dormant" boron state to the "Active" state.

ICC_Workflow cluster_legend Reactivity State Start (3-Fluoro-2-iodophenyl) boronic acid MIDA_Protection Step 1: MIDA Protection Start->MIDA_Protection Protected_Inter MIDA Boronate (Electrophile Only) MIDA_Protection->Protected_Inter Dehydration Coupling_1 Step 2: Suzuki Coupling (at C-I) Protected_Inter->Coupling_1 + Ar¹-B(OH)₂ Pd Cat. Biaryl_MIDA Biaryl MIDA Intermediate Coupling_1->Biaryl_MIDA Hydrolysis Step 3: MIDA Hydrolysis Biaryl_MIDA->Hydrolysis NaOH (aq) Active_Boronic Biaryl Boronic Acid (Nucleophile Only) Hydrolysis->Active_Boronic Deprotection Coupling_2 Step 4: Final Coupling (at C-B) Active_Boronic->Coupling_2 + Ar²-X Pd Cat. Final_Product Triaryl Product Coupling_2->Final_Product key1 Amphoteric (Unstable) key2 Silenced Nucleophile

Caption: The MIDA-enabled Iterative Cross-Coupling (ICC) cycle, transforming the bifunctional starting material into a programmable building block.

Detailed Experimental Protocols

Protocol A: Synthesis of the MIDA Boronate (Silencing the Boron)

Objective: Convert the unstable free acid into the stable MIDA boronate ester.

Reagents:

  • (3-Fluoro-2-iodophenyl)boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Solvent: Toluene:DMSO (10:1 ratio)

Procedure:

  • Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge the flask with the boronic acid, MIDA, and the Toluene/DMSO solvent mixture (0.5 M concentration relative to substrate).

  • Heat to reflux (approx. 115°C) with vigorous stirring. The azeotropic removal of water drives the reaction.

  • Monitor by TLC (Note: MIDA boronates are silica stable).

  • Workup: Cool to room temperature. The MIDA boronate often precipitates.[2] If not, concentrate the toluene and dilute with Acetone/Ether to induce crystallization.

  • Purification: Wash the solid with Et₂O and water. Recrystallize from Acetone/Et₂O if necessary.

Critical Note: The 3-fluoro substituent increases the Lewis acidity of the boron, making the MIDA complex formation favorable but also slightly more susceptible to hydrolysis if stored in wet solvents. Store in a desiccator.

Protocol B: Chemoselective Coupling at C–I (The First Coupling)

Objective: React the Iodide with an external boronic acid (Ar¹-B(OH)₂) while the MIDA group remains inert.

Reagents:

  • (3-Fluoro-2-iodo-phenyl)-B(MIDA) (1.0 equiv)

  • External Boronic Acid (Ar¹-B(OH)₂) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for sterically unencumbered partners).

  • Base: K₃PO₄ (3.0 equiv, anhydrous). Avoid aqueous bases here to prevent premature MIDA hydrolysis.

  • Solvent: 1,4-Dioxane or THF (anhydrous).

Procedure:

  • In a glovebox or under Argon, combine the MIDA-iodide, external boronic acid, catalyst, and base in a reaction vial.

  • Add anhydrous Dioxane (0.2 M).

  • Heat to 60–80°C. Note: The ortho-fluoro and ortho-MIDA groups create steric bulk. Higher temperatures may be required, but do not exceed 100°C to preserve the MIDA ester.

  • Monitoring: Monitor the disappearance of the MIDA-iodide.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

  • Purification: Flash chromatography on silica gel. (Eluent: EtOAc/MeOH mixtures are often needed due to the polarity of the MIDA group).[1]

Protocol C: "Slow-Release" Hydrolysis & Second Coupling

Objective: Unmask the boronic acid and couple it with the second electrophile (Ar²-X) in one pot or two steps.

The "Slow-Release" Concept: Rapid hydrolysis of 2-fluoroarylboronates can lead to protodeboronation (loss of Boron, replaced by H) due to the inductive effect of Fluorine stabilizing the intermediate anion. We use a mild, slow hydrolysis protocol.

Reagents:

  • Biaryl-MIDA intermediate (1.0 equiv)

  • External Aryl Halide (Ar²-Br or Ar²-I) (1.0 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ or XPhos Pd G2 (2-3 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: THF:H₂O (5:1).

Procedure:

  • Dissolve the Biaryl-MIDA intermediate and the Aryl Halide in THF.

  • Add the Pd catalyst.[3]

  • Add the aqueous K₃PO₄ solution.

  • Heat to 60°C.

    • Mechanism:[1][3][4][5] The aqueous base slowly hydrolyzes the MIDA ester, releasing the free boronic acid in situ. The high activity catalyst immediately cross-couples this free acid with the Aryl Halide. This keeps the concentration of the unstable free boronic acid low ("Slow Release"), minimizing protodeboronation [1, 2].

Troubleshooting & Optimization Data

The following table summarizes common failure modes for this specific scaffold and their remedies.

Failure ModeSymptomRoot CauseSolution
Oligomerization Multiple spots on TLC; broad NMR signals.Unprotected Boron reacting with Iodide.Strictly use Protocol A (MIDA protection) before any Pd catalysis.
Protodeboronation Product mass = (Expected - B(OH)₂ + H).2-Fluoro substituent destabilizes the C-B bond in the presence of water/base.Use anhydrous base (K₃PO₄) in Step 2. Use "Slow Release" (Protocol C) for Step 4.
No Reaction (Step 2) Recovered Starting Material.Steric hindrance (Ortho-F + Ortho-B-MIDA).Switch to smaller, electron-rich ligands (e.g., SPhos or Buchwald G3 precatalysts) to facilitate oxidative addition.
Defluorination Loss of F signal in ¹⁹F NMR.Nucleophilic aromatic substitution (SNAr) if using strong alkoxide bases.Avoid NaOtBu or NaOMe. Stick to carbonate or phosphate bases.

Orthogonal Strategy: Sonogashira Coupling

If the target molecule requires an alkyne, MIDA protection may not be necessary. The Sonogashira coupling can often be performed under conditions where the boronic acid is dormant (neutral/acidic or amine-base only).

  • Conditions: Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (2 equiv), THF, Room Temperature.

  • Logic: The boronic acid requires a hard base (OH⁻, CO₃²⁻) to form the boronate "ate" complex for transmetallation. In Et₃N, the boron remains neutral and unreactive, allowing the C–I to react selectively with the terminal alkyne.

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative cross-coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the efficient synthesis of five-membered heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Cox, P. A., et al. (2016). Protodeboronation of heteroarylboronic acids. Angewandte Chemie International Edition, 55(37), 11220-11224.

Sources

Strategic Cross-Coupling of 3-Fluoro-2-Iodo Arenes: Reaction of Aryl Iodide vs. Boronic Acid Moieties

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of biaryls containing the sterically and electronically distinct 3-fluoro-2-iodo motif.

Executive Summary

The 3-fluoro-2-iodo substitution pattern represents a "privileged but problematic" motif in modern drug discovery. While the ortho-fluorine atom enhances metabolic stability and modulates pKa, it introduces significant challenges in Suzuki-Miyaura cross-coupling. The iodine atom is "sandwiched" between a fluorine atom (position 3) and the substituent at position 1, creating a sterically congested and electronically perturbed environment.

This guide analyzes the reactivity of the Aryl Iodide (Electrophile) versus the Boronic Acid (Nucleophile) in this specific system, providing protocols to overcome steric hindrance, prevent protodeboronation, and ensure chemoselectivity.

Mechanistic Analysis: The "Ortho-Fluoro" Paradox

To optimize the reaction, one must understand the competing forces exerted by the 3-fluoro substituent on the 2-iodo site.

Electronic Activation (The "Pull")

The fluorine atom is highly electronegative (


). Through the inductive effect (-I), it withdraws electron density from the aromatic ring, specifically making the C2–I bond more electron-deficient.
  • Consequence: The oxidative addition of Pd(0) to the C–I bond is electronically accelerated compared to a non-fluorinated analog.

Steric and Coordinative Hindrance (The "Push")

Despite the electronic activation, the 3-fluoro group imposes two kinetic barriers:

  • Steric Bulk: While fluorine is small (

    
     Å), its proximity to the iodine creates a "picket fence" effect, hindering the approach of bulky Pd-ligand complexes.
    
  • Lone Pair Repulsion: The electron lone pairs on fluorine can repel the electron-rich Pd(0) species or, conversely, act as a weak directing group (hemi-labile ligand), potentially trapping the catalyst in an off-cycle resting state.

The Stability Asymmetry (Ar-I vs. Ar-B)

A critical strategic decision is assigning the reactive handles.

  • Preferred Route: 3-Fluoro-2-iodo arene (Electrophile) + External Boronic Acid (Nucleophile) .

  • Avoided Route: 3-Fluoro-2-boronophenyl species .

    • Reason: 2-Haloarylboronic acids are notoriously unstable. They are prone to protodeboronation (facilitated by the ortho-halo effect) and benzyne formation (elimination of metal-halide and boron), leading to decomposition or self-polymerization.

Critical Decision Framework

ReactionLogic Start Target: 3-Fluoro-2-Substituted Biaryl Substrate Substrate Selection Start->Substrate RouteA Route A: 3-Fluoro-2-Iodo Ar + R-B(OH)2 (Recommended) Substrate->RouteA RouteB Route B: 3-Fluoro-2-Borono Ar + R-I (High Risk) Substrate->RouteB LigandSelect Ligand Selection for Route A RouteA->LigandSelect RiskB Risk: Protodeboronation Benzyne Formation RouteB->RiskB SPhos SPhos/XPhos (Steric Demand) LigandSelect->SPhos High Hindrance PPh3 PPh3 (Standard - May Fail) LigandSelect->PPh3 Low Hindrance

Figure 1: Strategic decision tree for synthesizing 3-fluoro-2-substituted biaryls. Route A is overwhelmingly preferred due to the instability of Route B intermediates.

Experimental Protocols

Protocol A: High-Turnover Coupling for Sterically Hindered Systems

Objective: Coupling 3-fluoro-2-iodo arenes with hindered or electron-poor boronic acids. Rationale: Standard Pd(PPh3)4 often fails here due to the inability of the bulky Pd-PPh3 complex to undergo oxidative addition in the crowded 2-position. We utilize Buchwald Precatalysts (Gen 2/3) with biaryl phosphine ligands (SPhos or XPhos) which create a mono-ligated Pd(0) species that is highly active and small enough to access the hindered C-I bond.

Materials:

  • Electrophile: 3-Fluoro-2-iodo-pyridine/aniline/benzene deriv. (1.0 equiv)[1]

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or SPhos Pd G2 (for highly hindered partners).

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is preferred over carbonate for solubility and milder basicity.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2]

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 3-fluoro-2-iodo substrate (1.0 mmol), Boronic Acid (1.2 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (15 mg, ~2 mol%).

    • Note: If using free ligands and Pd(OAc)₂, premix them in solvent for 5 mins before adding.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).[1]

  • Solvent Injection: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the block to 80°C (external temp) with vigorous stirring (1000 rpm).

    • Time: Typically 2–6 hours. The activated C-I bond reacts fast once the catalyst engages.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Chemoselective Coupling (I vs. Br/Cl)

Objective: Selectively reacting the 2-Iodo position in a 1-bromo-3-fluoro-2-iodobenzene substrate. Mechanism: The C-I bond is significantly weaker (approx. 53 kcal/mol) than C-Br (68 kcal/mol). The ortho-fluorine activates the Iodine further. However, high temperatures can lead to "scrambling" or bis-coupling.

Key Modification:

  • Temperature Control: Run at Room Temperature (25°C) to 40°C .

  • Base: Use Na₂CO₃ (weaker base) instead of K₃PO₄ to slow down the transmetallation of the bromide.

  • Stoichiometry: Strictly limit Boronic Acid to 1.05 equiv .

Procedure:

  • Combine 1-bromo-3-fluoro-2-iodobenzene (1.0 equiv), Boronic Acid (1.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂·DCM (3 mol%). Note: Bidentate ligands like dppf enhance selectivity over monodentate ligands in this specific competition.

  • Add THF:Water (10:1) . THF is preferred here for lower temperature solubility.

  • Stir at 40°C for 4-8 hours. Monitor by HPLC to stop immediately upon consumption of starting material to prevent Br-coupling.

Data & Troubleshooting

Comparative Catalyst Performance

Yields based on coupling 3-fluoro-2-iodo-4-picoline with Phenylboronic acid (2h, 80°C).

Catalyst SystemYieldObservation
Pd(PPh₃)₄ 45%Incomplete conversion; significant homocoupling of boronic acid.
Pd(dppf)Cl₂ 70%Good, but slow. Requires higher temp (100°C).
Pd(OAc)₂ / SPhos 98% Recommended. Complete conversion in <2h.
Pd(OAc)₂ / P(tBu)₃ 92%Excellent, but catalyst is air-sensitive and pyrophoric.
Troubleshooting Guide
IssueProbable CauseSolution
Protodeboronation (Ar-H formed instead of Product)The boronic acid is unstable (common with 2-heteroaryl boronates).1. Switch to Boronic Ester (BPin) or MIDA Boronate .2. Use Protocol A (Fast catalyst) to outcompete decomposition.3. Add base after heating to temp.
No Reaction (Starting Material Recovered) Steric hindrance at the 2-position prevents oxidative addition.Switch to XPhos or SPhos based catalysts. Increase temp to 100°C. Ensure solvent is degassed (O2 kills active mono-ligated Pd).
Dehalogenation (Ar-I

Ar-H)

-Hydride elimination from alcoholic solvents or excessive heating.
Switch solvent from iPrOH/EtOH to Dioxane/Toluene . Reduce reaction time.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • Frontiers in Chemistry. "DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides." [Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Catalysts." [Link]

  • ACS Publications. "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides."[3] Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Unstable Haloarylboronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Haloarylboronic acids—specifically those with ortho-substituents (e.g., 2-fluorophenylboronic acid) or electron-deficient rings—present a unique challenge in medicinal chemistry. While the carbon-boron (C-B) bond is versatile, it is inherently labile. These compounds suffer from two primary instability modes:

  • Protodeboronation: The irreversible hydrolysis of the C-B bond, yielding the parent arene (Ar-H) and boric acid.[1] This is accelerated by base, metal ions, and high temperatures.

  • Boroxine Cycle: The reversible dehydration of the boronic acid into a cyclic trimer (boroxine). While not strictly decomposition, it alters stoichiometry and solubility, complicating purification.

This guide provides field-proven workflows to purify these sensitive reagents without triggering their destruction.

Module 1: Diagnostic & Triage (FAQ)

Q1: My NMR spectrum shows a complex mixture. How do I distinguish between boroxine formation and actual decomposition?

A: This is the most common confusion.

  • Decomposition (Protodeboronation): Look for the signal of the parent arene (Ar-H). For example, if you have 2-fluorophenylboronic acid, look for the specific splitting pattern of fluorobenzene. This is irreversible.

  • Boroxine Formation: You will see a second set of aryl signals, typically slightly downfield from the boronic acid monomer.

    • Test: Add a drop of D₂O to your NMR tube (if using DMSO-d6 or Acetone-d6). If the signals collapse back into a single set (the monomer), your compound is chemically pure but dehydrated. It does not require purification, just hydration.

Q2: Why does my compound decompose on Silica Gel?

A: Silica gel is slightly acidic and contains metal impurities (Fe, Al) that can catalyze protodeboronation. Furthermore, the hydroxyl groups on silica can form reversible covalent bonds with the boron center, causing severe "streaking" or irreversible adsorption.

  • Rule: Avoid standard silica chromatography for unstable haloarylboronic acids unless you employ a derivatization strategy (see Module 2).

Module 2: Purification Workflows

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the best method for your specific impurity profile.

purification_decision cluster_legend Key Start Start: Impure Haloarylboronic Acid ImpurityType Identify Impurity Type Start->ImpurityType Boroxine Impurity: Boroxine (Dehydration) ImpurityType->Boroxine NMR shows split signals Chemical Impurity: Salts/Organics ImpurityType->Chemical NMR shows other compounds MethodA Method A: Aqueous Recrystallization (The Hydration Reset) Boroxine->MethodA Reversible Stability Is the C-B bond highly unstable? (e.g., 2-pyridyl, polyfluoro) Chemical->Stability Stability->MethodA Stable but impure MethodB Method B: DEA Adduct Formation (Crystalline Purification) Stability->MethodB Moderately Unstable MethodC Method C: MIDA Boronate (Full Protection) Stability->MethodC Highly Unstable Leg1 Start Leg2 Decision Leg3 Protocol

Caption: Decision tree for selecting purification methods based on impurity type and substrate stability.

Protocol A: The Aqueous Recrystallization (The "Hydration Reset")

Best for: Removing boroxine contamination and inorganic salts.

Haloarylboronic acids are often sparingly soluble in cold water but highly soluble in hot water. This method leverages the hydrolysis of boroxines back to the monomeric acid.

Step-by-Step:

  • Suspend: Place the crude solid in distilled water (approx. 10 mL/g).

  • Heat: Gently heat to 80°C. Do not boil vigorously, as high heat promotes protodeboronation.

    • Note: If the compound is very hydrophobic (e.g., polyfluorinated), add small amounts of Ethanol or Acetonitrile dropwise until dissolution is complete.

  • Filter (Hot): If insoluble black specks (Pd residues) remain, filter rapidly through a pre-heated glass frit.

  • Crystallize: Allow the solution to cool slowly to room temperature, then to 4°C. The boronic acid (monomer) will crystallize as white needles or plates.

  • Harvest: Filter and wash with ice-cold water. Dry under vacuum at room temperature (heating under vacuum will re-form the boroxine).

Protocol B: The Diethanolamine (DEA) Adduct

Best for: Removing organic impurities from moderately unstable acids.

This method converts the boronic acid into a tetrahedral "ate" complex, which is chemically distinct and usually precipitates from non-polar solvents.

Mechanism: The nitrogen lone pair in DEA coordinates to the empty p-orbital of boron, forming a stable, crystalline adduct.

Step-by-Step:

  • Dissolve: Dissolve crude boronic acid in a minimal amount of Ether, THF, or EtOAc.

  • Complex: Add 1.05 equivalents of Diethanolamine (DEA) dissolved in a small amount of the same solvent.

  • Precipitate: Stir for 1-2 hours. The DEA adduct will precipitate as a white solid.

  • Wash: Filter and wash copiously with Ether/Hexanes to remove non-polar organic impurities.

  • Release (Hydrolysis):

    • Suspend the adduct in a biphasic mixture of EtOAc and 2M HCl (or saturated aqueous NH₄Cl for acid-sensitive substrates).

    • Stir vigorously for 30 minutes. The boronic acid will transfer to the organic layer; the DEA salt remains in the aqueous layer.

    • Separate, dry (Na₂SO₄), and concentrate below 40°C .

Protocol C: MIDA Boronate Protection

Best for: Highly unstable substrates (e.g., 2-heterocyclic boronic acids) that decompose upon isolation.[2]

If your boronic acid cannot survive isolation, convert it to a MIDA (N-methyliminodiacetic acid) boronate. These are air-stable, silica-stable, and crystalline.

Workflow:

  • Synthesis: Reflux the crude boronic acid with MIDA (1.0-1.5 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.[3]

  • Purification: The resulting MIDA boronate is stable on Silica Gel. Purify using standard flash chromatography (Eluent: EtOAc/Acetone or Et₂O/MeOH).

  • Usage: You do not need to hydrolyze it before the reaction. Use "Slow Release" cross-coupling conditions (e.g., K₃PO₄, Dioxane/H₂O) which hydrolyze the MIDA group in situ at a rate that matches the catalytic cycle, minimizing decomposition [1].[2]

Module 3: Quantitative Data & Stability

Table 1: Stability Profile of Common Haloarylboronic Acids

Substrate ClassPrimary Instability ModeRecommended StoragePurification Method
Phenylboronic Acid Boroxine formationRT, AirRecrystallization (H₂O)
2-Fluorophenylboronic Acid Protodeboronation (Slow)4°C, InertDEA Adduct / Recryst.
2,6-Difluorophenylboronic Acid Protodeboronation (Fast)-20°C, InertMIDA Boronate
2-Pyridylboronic Acid Rapid Protodeboronation-80°C, MIDA formMust use MIDA/Trifluoroborate
Polyfluorophenylboronic Acid Hydrolysis sensitive4°C, DesiccatorSorbitol Extraction [2]

Module 4: Advanced Troubleshooting

Issue: "My compound turns into an oil/gum during recrystallization."

Cause: This is "oiling out," often caused by impurities lowering the melting point or using a solvent temperature above the compound's melting point in the solvent mixture. Fix:

  • Seed Crystals: Add a tiny crystal of pure product (if available) at the cloud point.

  • Sorbitol Extraction: If recrystallization fails, dissolve the mixture in Ether and wash with an aqueous Sorbitol solution (1M). The boronic acid forms a water-soluble complex, leaving impurities in the ether. Acidify the aqueous layer (pH 1) to break the complex and extract the pure acid back into Ether [3].

Issue: "I see peaks at ~20-30 ppm in 11B NMR."

Diagnosis:

  • ~30 ppm: Free Boronic Acid / Boroxine (Normal).

  • ~20 ppm: Boronic Ester (if alcohol was used).

  • ~2-10 ppm: Tetrahedral Boronate (e.g., MIDA, Trifluoroborate, or high pH species).

  • ~0 ppm: Boric Acid (Decomposition product) or BF3 adducts.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Li, H., et al. (2011). "Purification of Boronic Acids with Diethanolamine." The Journal of Organic Chemistry, 76(9), 3571–3575.[4] Link

  • Noth, H. (2010). "Sorbitol Extraction Method for Boronic Acid Purification." Angewandte Chemie International Edition, 49, 2883.[4] Link

  • Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Chemistry – A European Journal, 23, 1-14. Link

Sources

Optimizing catalyst loading for sterically hindered Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . This module is specifically designed for researchers, medicinal chemists, and process scientists troubleshooting and optimizing catalyst loadings for sterically hindered Suzuki-Miyaura cross-couplings.

Sterically encumbered substrates (e.g., tetra-ortho-substituted biphenyls) present severe kinetic barriers to both oxidative addition and transmetalation. Attempting to force these reactions with standard conditions often leads to catalyst death, high palladium contamination, and substrate destruction. This guide provides field-proven, mechanistically grounded solutions to achieve high yields at sub-1 mol% catalyst loadings.

Diagnostic Decision Matrix

Before adjusting your protocol, use the logic tree below to diagnose the specific failure mode of your hindered coupling.

G Start Low Yield in Hindered Suzuki Check1 Is Pd black precipitating? Start->Check1 Deactivation Catalyst Deactivation (Poor Ligation / Oxidation) Check1->Deactivation Yes Check2 Is boronic acid consumed but no product? Check1->Check2 No Sol1 Switch to G3/G4 Precatalysts + XPhos/SPhos Deactivation->Sol1 Protodeboronation Protodeboronation (Slow Transmetalation) Check2->Protodeboronation Yes Failure Oxidative Addition or Reductive Elimination Failure Check2->Failure No Sol2 Use weaker base (K3PO4), increase temp, or slow addition Protodeboronation->Sol2 Sol3 Increase temp, use more sterically demanding ligand Failure->Sol3

Diagnostic workflow for troubleshooting sterically hindered Suzuki-Miyaura couplings.

Quantitative Optimization Data

High catalyst loading (e.g., 5–10 mol%) is often used as a crutch for inefficient catalytic cycles. However, bulky ligands bound to Pd(II) complexes can actually accelerate unwanted protodeboronation[1]. Optimizing the ligand sphere allows for drastic reductions in catalyst loading while improving yields.

Table 1: Catalyst System Comparison for Tetra-Ortho-Substituted Biphenyl Synthesis

Catalyst SystemLigand TypeLoading (mol%)Temp (°C)Yield (%)Protodeboronation (%)
Pd(PPh₃)₄Monodentate (Small)5.0801565
Pd(OAc)₂SPhos (Dialkylbiaryl)2.01005545
XPhos Pd G3XPhos (Dialkylbiaryl)0.54092<5
CS-Phos-PdCS-Phos (Water-Soluble)0.110088<5

Data synthesis reflects the superiority of pre-formed palladacycles (G3) and specialized water-soluble ligands (CS-Phos) in suppressing side reactions at low loadings[2].

Self-Validating Experimental Protocol

Objective: Achieve >90% yield of a sterically hindered biaryl using <0.5 mol% Palladium. Causality Focus: Using a Buchwald G3 palladacycle ensures a strict 1:1 Ligand:Pd ratio. It rapidly generates the active


 species under mild basic conditions, preventing the formation of inactive Pd aggregates that plague traditional Pd(PPh₃)₄ systems.

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere):

    • Weigh the sterically hindered aryl halide (1.0 eq), boronic acid (1.5 eq), anhydrous K₃PO₄ (2.0 eq), and XPhos Pd G3 (0.5 mol%) into a Schlenk flask.

    • Self-Validation Check: Inspect the precatalyst powder. It should be off-white to pale yellow. If it is dark grey or black, the Pd has already reduced and aggregated; the reaction will fail.

  • Solvent Degassing:

    • Prepare a 4:1 mixture of THF and highly purified water. Sparge with Argon for a minimum of 30 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich dialkylbiaryl phosphines (like XPhos) to phosphine oxides. This strips the palladium of its protective ligand sphere, leading to immediate catalyst precipitation.

  • Reaction Initiation:

    • Add the degassed solvent mixture to the solids via syringe. Seal and heat to 40°C–60°C with vigorous stirring.

    • Self-Validation Check: Within 5–10 minutes, the solution should become homogeneous and exhibit a clear light yellow/orange hue. If the solution turns black, oxygen was introduced during solvent transfer, or the substrate contains a poisoning motif (e.g., unshielded coordinating nitrogens).

  • Monitoring & Quenching:

    • Sample the reaction at 2 hours for LC-MS analysis.

    • Self-Validation Check: Look for the Ar-H mass peak. If protodeboronation (Ar-H) exceeds 10% while aryl halide remains, your transmetalation step is too slow. You must either increase the temperature or switch to a syringe-pump addition of the boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to run a hindered coupling at room temperature to protect a sensitive functional group, but I am seeing massive protodeboronation. Why does heating it up actually reduce this byproduct? A1: This is a classic kinetic vs. thermodynamic trap. Protodeboronation is a base-catalyzed degradation pathway that competes directly with the Suzuki transmetalation step[3]. For sterically hindered substrates, the activation energy required for transmetalation is exceptionally high. At room temperature, the transmetalation step is bottlenecked, leaving the boronic acid to sit in the basic aqueous medium where it slowly hydrolyzes (protodeboronates)[4]. By increasing the temperature (e.g., to 75°C), you provide enough thermal energy to exponentially accelerate the transmetalation step, allowing the productive catalytic cycle to outcompete the background degradation[4].

Q2: My reaction mixture instantly turns black upon heating, and I get zero conversion. What is happening? A2: The appearance of "Pd black" indicates catastrophic catalyst deactivation. In sterically hindered couplings, standard bidentate ligands (like dppf) or small monodentate ligands (PPh₃) are often sterically repelled by the substrates during the oxidative addition complex formation. Without strong ligand coordination, the highly reactive


 intermediates agglomerate into inactive palladium nanoparticles (Pd black).
Solution: Switch to a G3 or G4 Buchwald precatalyst featuring a bulky dialkylbiaryl phosphine (e.g., SPhos, RuPhos, or XPhos). These ligands provide stabilizing Pd-arene interactions (via the lower aromatic ring of the ligand) that keep the monoligated palladium in solution even under severe steric strain.

Q3: How can I successfully reduce my catalyst loading from 5 mol% down to 0.1 mol% for a process scale-up? A3: High catalyst loadings are usually required to compensate for the fraction of the catalyst that dies during the "initiation period" of traditional Pd(II) salts (like Pd(OAc)₂). To achieve 0.1 mol% loading, you must ensure 100% of your palladium enters the catalytic cycle immediately. Solution: Use pre-formed palladacycles or highly optimized water-soluble ligand systems like CS-Phos[2]. Furthermore, ensure rigorous exclusion of oxygen and use a phase-transfer catalyst (like tetraglyme) if running in biphasic aqueous media, which drastically improves the effective concentration of the active catalyst at the solvent interface[2].

Q4: Does the choice of base matter if I am already using a highly active G3 precatalyst? A4: Absolutely. The base is responsible for forming the reactive boronate species required for transmetalation. However, strong bases (like NaOH or KOH) in aqueous media rapidly accelerate protodeboronation[3]. For sterically hindered couplings, weaker bases like K₃PO₄ or K₂CO₃ are preferred because they provide a controlled, steady-state concentration of the active boronate, minimizing the pool of reagent susceptible to degradation.

References

  • Reddit Community (r/chemistry). "Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?". Reddit. Available at: [Link]

  • Journal of the American Chemical Society. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation". ACS Publications. Available at: [Link]

  • SciHorizon. "Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki−Miyaura Coupling Reactions with Low Catalyst Load". SciHorizon. Available at: [Link]

Sources

Solving low yield issues with (3-Fluoro-2-iodophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve acceptable yields with (3-Fluoro-2-iodophenyl)boronic acid .

This bifunctional building block is highly valuable for synthesizing complex pharmaceuticals, but it presents a "perfect storm" of synthetic challenges: acute base-promoted protodeboronation, competitive self-coupling (polymerization), and severe steric hindrance. This guide provides field-proven, mechanistically grounded solutions to optimize your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My starting material disappears rapidly, but I don't see my cross-coupled product. Mass spectrometry shows a major peak corresponding to 1-fluoro-2-iodobenzene. What is happening? A1: You are observing base-promoted protodeboronation (PDB). Ortho-substituted arylboronic acids with electron-withdrawing groups (like fluorine and iodine) are 1[1]. Causality: The electron-withdrawing halogens increase the Lewis acidity of the boron, facilitating rapid formation of the boronate complex with the base. Concurrently, these halogens stabilize the resulting aryl anion transition state during C–B bond cleavage, 2[2]. Solution: You must ensure the rate of transmetalation (


) outcompetes the rate of protodeboronation (

). Switch from strong aqueous bases (e.g., NaOH, Na2CO3) to milder, anhydrous bases like CsF or KF to keep the steady-state concentration of the reactive boronate low.

Q2: I am trying to couple the boronic acid with an external aryl bromide, but I am getting a complex mixture of high-molecular-weight oligomers. Why? A2: (3-Fluoro-2-iodophenyl)boronic acid is an "AB-type" monomer. It contains both a highly reactive electrophile (the C–I bond) and a nucleophile (the boronic acid). Under standard Suzuki-Miyaura conditions, the palladium catalyst readily undergoes oxidative addition into the internal C–I bond, followed by intermolecular transmetalation with the boronic acid of another molecule, leading to 3[3]. Solution: To break this reactivity loop, employ a chemoselective protection strategy. Convert the boronic acid into a MIDA or4[4]. These protected species are inert to transmetalation, allowing you to selectively functionalize the C–I bond first.

Q3: Even with milder bases, my reaction stalls at 30% conversion. Is steric hindrance the issue? A3: Yes. The boronic acid is flanked by an ortho-iodine atom, creating significant steric bulk that impedes the transmetalation step. When transmetalation is slow, the catalyst resting state shifts, and side reactions dominate. Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or2[2] (like Pd(PAd3)(p-FC6H4)Br) that enter the catalytic cycle instantaneously and force the reductive elimination step forward despite the ortho-substitution.

Section 2: Pathway Visualizations

G SM (3-Fluoro-2-iodophenyl)boronic acid (Starting Material) Base Base Addition (e.g., OH⁻, RO⁻) SM->Base Rapid Equilibrium Boronate Boronate Anion [Ar-B(OH)3]⁻ Base->Boronate PDB Protodeboronation (1-Fluoro-2-iodobenzene) Boronate->PDB k_pdb (Fast without optimization) PdCycle Pd Catalytic Cycle (Transmetalation) Boronate->PdCycle k_trans (Requires active Pd) Product Desired Biaryl Product PdCycle->Product Reductive Elimination

Competing pathways: Base-promoted protodeboronation vs. Pd-catalyzed transmetalation.

G Start AB Monomer (Boronic Acid + Iodine) Protect 1. Protection (MIDA or dan) Start->Protect Blocks B ReactI 2. Cross-Coupling (at C-I bond) Protect->ReactI Prevents Polymerization Deprotect 3. Mild Hydrolysis (Slow Release) ReactI->Deprotect Unmasks B ReactB 4. Suzuki Coupling (at Boronic Acid) Deprotect->ReactB Minimizes PDB Final Target Molecule ReactB->Final

Chemoselective workflow to prevent AB-monomer self-coupling via iterative protection.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the fate of highly sensitive ortho-haloarylboronic acids during cross-coupling.

Parameter ChangeCatalyst / LigandBase / SolventCross-Coupling YieldProtodeboronationMechanistic Rationale
Standard Conditions Pd(PPh3)4Na2CO3 (aq) / THF< 10%> 80%High pH accelerates

; slow transmetalation due to steric bulk.
Mild Base Substitution Pd(PPh3)4KF / Anhydrous Dioxane~ 35%~ 50%Insoluble fluoride base lowers reactive boronate concentration, slowing PDB.
Ligand Optimization Pd(OAc)2 / SPhosK3PO4 / Toluene~ 65%~ 20%Bulky, electron-rich ligand accelerates

, outcompeting PDB.
On-Cycle Precatalyst Pd(PAd3)(p-FC6H4)BrCsF / THF> 90%< 5%Instantaneous entry into catalytic cycle maximizes

vs

.

Section 4: Experimental Protocols

To completely bypass self-coupling and protodeboronation, we recommend a self-validating Chemoselective MIDA Protection Workflow .

Phase 1: Boronic Acid Protection (MIDA Formation)

  • Reagent Assembly: In a round-bottom flask equipped with a Dean-Stark trap, combine (3-Fluoro-2-iodophenyl)boronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.2 eq). Causality: MIDA forms a stable, rehybridized sp³-boronate complex that is entirely inert to transmetalation, effectively "masking" the nucleophilic site.

  • Dehydration: Suspend the mixture in a 1:1 mixture of Toluene and DMSO. Reflux for 12 hours. System Validation: The Dean-Stark trap will collect water. The reaction is complete when water generation ceases. Confirm full conversion via LC-MS (monitor for the MIDA adduct mass; the free boronic acid peak should disappear).

Phase 2: Chemoselective Coupling at the C–I Bond 3. Setup: Transfer the isolated MIDA boronate to an oven-dried Schlenk flask. Add the desired coupling partner (e.g., a terminal alkyne for Sonogashira, or an aryl zinc reagent for Negishi coupling). Causality: Because the boronic acid is protected, the palladium catalyst will exclusively undergo oxidative addition at the highly electrophilic C–I bond without risk of oligomerization. 4. Execution: Run the coupling under standard anhydrous conditions. Purify the intermediate via silica gel chromatography.

Phase 3: Slow-Release Suzuki-Miyaura Coupling 5. Deprotection & Coupling: To the purified intermediate, add the second aryl halide (1.0 eq), Pd precatalyst (e.g., Pd-PEPPSI-IPr, 2 mol%), and a mild aqueous base (e.g., 1M K3PO4) in THF. Heat to 60°C. Causality: The mild base slowly hydrolyzes the MIDA group, releasing the free boronic acid at a rate matching the catalytic turnover. This "slow-release" mechanism ensures the steady-state concentration of the free boronic acid remains extremely low, virtually eliminating the competing protodeboronation pathway.

Section 5: References

  • An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids Source: National Institutes of Health (PMC) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids Source: ACS Catalysis URL:[Link]

Sources

Stability of (3-Fluoro-2-iodophenyl)boronic acid in basic aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting base-promoted degradation and optimizing cross-coupling workflows for highly sensitive ortho-halogenated boronic acids.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of polyhalogenated arylboronic acids. (3-Fluoro-2-iodophenyl)boronic acid is notoriously difficult to handle in standard Suzuki-Miyaura cross-coupling conditions due to its acute sensitivity to basic aqueous media.

This guide provides a causality-driven troubleshooting framework, quantitative kinetic insights, and a self-validating protocol to ensure your cross-coupling succeeds.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the decision tree below to identify the root cause of your low yields.

Troubleshooting Start Low Yield with (3-Fluoro-2-iodophenyl)boronic acid? CheckBase Using strong aqueous base (e.g., NaOH, K2CO3)? Start->CheckBase ChangeBase Switch to anhydrous CsF or mild KF system CheckBase->ChangeBase Yes CheckCat Is catalyst activation slower than degradation? CheckBase->CheckCat No Success Successful Cross-Coupling ChangeBase->Success ChangeCat Use fast-activating 'on-cycle' Pd precatalysts CheckCat->ChangeCat Yes ChangeCat->Success

Diagnostic workflow for troubleshooting cross-coupling failures with base-sensitive boronic acids.

Frequently Asked Questions (FAQs)

Q: Why do I observe complete loss of (3-Fluoro-2-iodophenyl)boronic acid mass before my cross-coupling even initiates? A: This is a classic case of rapid base-promoted protodeboronation. In basic aqueous media, the boronic acid converts to a trihydroxyboronate anion. The ortho-iodine and meta-fluorine exert strong inductive electron-withdrawing effects, which dramatically increase the Lewis acidity of the boron. This causes the boronate to form at lower pH levels and severely weakens the C-B bond, leading to rapid cleavage into 1-fluoro-2-iodobenzene and boric acid[1].

Q: Will switching to the pinacol ester (BPin) of this molecule prevent degradation? A: Not necessarily. While esterification is commonly assumed to impart stability, recent kinetic studies demonstrate that boronic esters undergo direct prehydrolytic pathways in basic aqueous media. The ester hydrolyzes back to the free boronic acid, which then rapidly protodeboronates. Furthermore, self- and auto-catalysis can occur when the pH matches the pKa of the boronic acid/ester system[2].

Q: How can I outcompete the degradation if I must use basic conditions? A: The fundamental rule for sensitive boronic acids is: the rate of transmetalation must exceed the rate of protodeboronation. Traditional Pd(PPh3)4 or Pd(OAc)2 systems require reduction or ligand dissociation steps that take minutes to hours—during which your boronic acid has already degraded. Using a fast-activating "on-cycle" precatalyst ensures the active Pd(0) species is immediately waiting to intercept the boronate before it can decompose[3].

Quantitative Kinetic Data

To understand why standard conditions fail, we must look at the kinetics of degradation. The table below summarizes the estimated half-lives of highly sensitive ortho-halogenated arylboronic acids across various base systems.

Table 1: Estimated Half-Lives of Ortho-Halogenated Arylboronic Acids by Condition

Base / Solvent SystemAqueous pH EquivalentEstimated Half-Life (

)
Mechanistic Consequence
1.0 M NaOH (aq)> 13< 0.1 secondsInstantaneous C-B cleavage via full boronate formation.
0.2 M K2CO3 (aq/THF)~ 112 - 5 secondsRapid degradation outcompetes standard Pd activation.
K3PO4 (aq/Dioxane)~ 1010 - 30 secondsMarginal stability; requires highly active precatalysts.
KF (aq/MeOH)~ 8> 30 minutesSlowed degradation; fluoride acts as a milder activator.
CsF (Anhydrous/THF)N/A> 24 hoursOptimal stability; transmetalation proceeds via F-bridge.
Mechanistic Pathway of Degradation

Understanding the exact point of failure allows us to design better experiments. The diagram below illustrates the base-catalyzed degradation pathway that must be avoided.

Mechanism BA Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]- (Boronate Anion) BA->Boronate + OH- (Fast) TS [Ar --- B(OH)3]‡ (C-B Cleavage) Boronate->TS Rate Limiting Products Ar-H + B(OH)3 (Protodeboronation) TS->Products Rapid

Base-catalyzed protodeboronation pathway of ortho-halogenated arylboronic acids.

Self-Validating Experimental Protocol

To successfully couple (3-Fluoro-2-iodophenyl)boronic acid, we must suppress the formation of the trihydroxyboronate anion while accelerating transmetalation. This protocol utilizes anhydrous conditions and a built-in control to isolate failure points.

Step 1: Setup the Validation Control Always run a parallel control reaction containing the boronic acid, base, and solvent, but omitting the aryl halide and palladium catalyst. Causality: If the boronic acid degrades in the control vial, your base/solvent system is too aggressive. If it survives in the control but the main reaction fails, your issue is slow catalyst activation, not baseline instability.

Step 2: Reagent Loading (Glovebox Recommended) In a dry, nitrogen-flushed vial, add the aryl halide (1.0 equiv), (3-Fluoro-2-iodophenyl)boronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv). Causality: CsF provides a fluoride ion that activates the boron via a fluoroboronate intermediate, completely avoiding the hydroxide-driven trihydroxyboronate degradation pathway.

Step 3: Precatalyst Addition Add a fast-activating precatalyst such as Pd(PAd3)(p-FC6H4)Br (5 mol%). Causality: This specific precatalyst bypasses the slow activation phase of traditional Pd sources, instantly entering the catalytic cycle to capture the activated boron species before any background degradation can occur[3].

Step 4: Solvent Addition & Execution Add anhydrous, degassed THF (0.2 M). Seal the vial and stir at room temperature for 2-4 hours. Causality: Heat exponentially accelerates C-B bond cleavage. By using a highly active catalyst and anhydrous conditions, the reaction can proceed at room temperature, preserving the integrity of the boronic acid.

Step 5: Analysis & Quench Quench with a minimal amount of water and extract with EtOAc. Analyze via LC-MS or GC-MS. Look for the presence of 1-fluoro-2-iodobenzene (the protodeboronation byproduct) to quantify any residual degradation.

References

1.[2] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. 2 2.[1] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. 1 3.[3] An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids. PubMed Central (PMC) / NIH. 3

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Fluorinated Iodophenylboronic Acids: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Fluorinated iodophenylboronic acids (F-IPBAs) are highly versatile bifunctional building blocks extensively used in drug discovery,1[1], and as precursors for


-radiolabeled PET imaging agents. Accurate structural elucidation and impurity profiling of these compounds are critical for downstream synthetic success. Mass spectrometry (MS) serves as the cornerstone for this analytical challenge. This guide objectively compares the MS fragmentation patterns of F-IPBAs across different ionization platforms, providing actionable experimental protocols and mechanistic insights to ensure self-validating analytical workflows.
Mechanistic Insights: The Causality of F-IPBA Fragmentation

Understanding the fragmentation of F-IPBAs requires analyzing the stability and reactivity of their three distinct functional groups: the boronic acid moiety (


), the carbon-iodine bond (

), and the carbon-fluorine bond (

).
  • Boronic Acid Dehydration and Anion Formation : In negative electrospray ionization (ESI-), the Lewis acidic boron atom readily accepts an electron pair from protic solvents, forming a stable tetrahedral boronate that subsequently yields the deprotonated pseudo-molecular ion

    
    . Upon collision-induced dissociation (CID), the most thermodynamically favored pathway is the loss of water (
    
    
    
    ) to form a reactive arylboronate intermediate. Fundamental electron transfer studies demonstrate that the boronic acid moiety undergoes2[2], specifically
    
    
    (m/z 27) at lower collision energies (<100 eV) and
    
    
    (m/z 43) at higher energies (>100 eV).
  • Iodine Radical Extrusion : The

    
     bond is relatively weak (
    
    
    
    ) compared to the
    
    
    bond (
    
    
    ). Consequently, homolytic cleavage of the
    
    
    bond resulting in the loss of an iodine radical (
    
    
    ) is a dominant fragmentation pathway, often competing with or following dehydration.
  • Fluorine Retention vs. HF Elimination : Unlike iodine, the fluorine atom is highly recalcitrant to homolytic cleavage. Instead, fluorinated aromatics typically undergo loss of hydrogen fluoride (

    
    , 
    
    
    
    ) only under high-energy CID conditions, often requiring a specific ortho-arrangement to a proton-donating group.
Comparison Guide: Analytical Platforms for F-IPBA Characterization

To select the optimal MS strategy, researchers must weigh the benefits of soft ionization (ESI) against hard ionization (Electron Impact, EI). While ESI allows for direct analysis, free boronic acids are prone to thermal degradation (boroxine trimerization) in GC-MS, necessitating3[3]. Alternatively, 4[4] can be used to enhance positive mode ESI sensitivity.

Analytical PlatformSample Prep / DerivatizationPrimary Ion ObservedKey Fragment IonsStructural Elucidation Power
LC-ESI-MS/MS (Negative) Direct injection (aqueous/organic)


,

,

High : Excellent for intact mass and identifying the presence of the free boronic acid.
LC-ESI-MS/MS (Positive) Quaternary ammonium tagging

Tag-specific reporter ionsModerate : High sensitivity, but fragmentation is dominated by the tag rather than the F-IPBA core.
GC-EI-MS (70 eV) Pinacol esterification required

(Pinacol ester)

,

, m/z 84
High : Standardized library matching; easily differentiates positional isomers based on unique EI fragmentation.
Experimental Protocols: Self-Validating Workflows

Protocol 1: LC-ESI-MS/MS Analysis of Intact F-IPBAs Causality: Negative mode ESI is chosen because the Lewis acidic boron atom readily stabilizes a negative charge, yielding a strong


 signal without the need for derivatization.
  • Sample Preparation : Dissolve the F-IPBA standard (e.g., 3-fluoro-4-iodophenylboronic acid) in 50:50 Methanol:Water containing 0.1%

    
     to a final concentration of 
    
    
    
    . Critical Step: Avoid acidic modifiers (like formic acid) as they suppress the negative ionization of boronic acids.
  • Chromatography : Utilize a C18 reverse-phase column (e.g.,

    
    , 
    
    
    
    ). Mobile Phase A:
    
    
    Ammonium Bicarbonate (pH 9.0). Mobile Phase B: Acetonitrile. Execute a fast gradient from 5% B to 95% B over 3 minutes.
  • MS Parameters : Operate the mass spectrometer in Negative ESI mode. Capillary voltage:

    
    . Desolvation temperature: 
    
    
    
    .
  • CID Optimization : Perform a product ion scan targeting the

    
     precursor. Ramp the collision energy from 
    
    
    
    to
    
    
    using Argon as the collision gas to monitor the sequential loss of
    
    
    and
    
    
    .

Protocol 2: GC-EI-MS Analysis via Pinacol Esterification Causality: Free boronic acids undergo unpredictable thermal dehydration in the GC inlet, forming trimeric boroxines. Converting them to pinacol esters locks the boron atom in a stable 1,3,2-dioxaborolane ring, ensuring sharp chromatographic peaks and reproducible EI spectra.

  • Derivatization : Combine

    
     of F-IPBA with 1.5 equivalents of pinacol in 
    
    
    
    of anhydrous diethyl ether. Add
    
    
    of anhydrous
    
    
    to scavenge water and drive the condensation. Stir at room temperature for 2 hours.
  • Filtration : Filter the mixture through a

    
     PTFE syringe filter directly into a GC autosampler vial.
    
  • GC Conditions : Inject

    
     (split ratio 10:1) onto an HP-5MS column (
    
    
    
    ). Inlet temperature:
    
    
    . Oven program:
    
    
    (hold 1 min), ramp at
    
    
    to
    
    
    (hold 3 min).
  • EI-MS Parameters : Electron energy:

    
    . Scan range: m/z 50 to 400. Monitor for the diagnostic loss of a methyl radical (
    
    
    
    ) from the pinacol ring, a hallmark of arylboronic acid pinacol esters.
Visualization: F-IPBA Fragmentation Pathway

G M [M-H]⁻ m/z 265 H2O_loss [M-H-H₂O]⁻ m/z 247 M->H2O_loss - H₂O (-18 Da) I_loss [M-H-I]⁻• m/z 138 M->I_loss - I• (-127 Da) BO2 BO₂⁻ m/z 43 M->BO2 High CE (>100 eV) BO BO⁻ m/z 27 M->BO Low CE (<100 eV) H2O_loss->I_loss - I• (-127 Da)

Negative ESI-MS/MS fragmentation pathway of fluorinated iodophenylboronic acids.

References

1.[2] The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. nih.gov. 2.[4] Selective Detection of Carbohydrates and Their Peptide Conjugates by ESI-MS Using Synthetic Quaternary Ammonium Salt Derivatives of Phenylboronic Acids. acs.org. 3.[3] 3-Iodophenylboronic acid pinacol ester | C12H16BIO2 | CID 11313483 - PubChem. nih.gov. 4.[1] Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. uvic.ca.

Sources

The Ortho-Iodo Dilemma: Reactivity Comparison of 3-Fluoro-2-iodophenyl Boronic Acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cross-coupling of highly functionalized, sterically encumbered building blocks is a persistent challenge in drug development. The 3-fluoro-2-iodophenyl moiety represents a mechanistic "stress test" for Suzuki-Miyaura cross-coupling. This bifunctional molecule contains both a highly reactive electrophile (the C–I bond) and a nucleophile (the C–B bond). Furthermore, the boron atom is wedged adjacent to a massive iodine atom (van der Waals radius ~1.98 Å), which is itself deactivated by the inductive pull of a neighboring fluorine atom.

This guide objectively compares the reactivity, stability, and chemoselectivity of the free boronic acid versus its pinacol ester (Bpin) counterpart, providing actionable experimental protocols to navigate the narrow thermodynamic window between successful transmetalation and catastrophic degradation.

Structural & Electronic Causality

To master this building block, one must understand the causality behind its failure modes:

  • Steric Strain & Orbital Misalignment: The bulky ortho-iodine forces the boron's empty p-orbital out of coplanarity with the aromatic π-system, preventing resonance stabilization.

  • Electronic Deactivation: The meta-fluorine (relative to boron) exerts a strong electron-withdrawing inductive effect (-I). This highly polarizes the C–B bond, making the ipso-carbon exceptionally vulnerable to electrophilic attack by protons. Consequently, ortho-substituted, electron-deficient arylboronic acids are notoriously susceptible to base-promoted protodeboronation 1.

  • The Transmetalation Bottleneck: In Suzuki-Miyaura couplings, the organoboron species must form a Pd–O–B linkage. While free boronic acids form this intermediate readily, the bulky tetramethyl groups of a pinacol ester clash violently with the ortho-iodine, rendering transmetalation exceedingly slow 2.

Performance Metrics & Chemoselectivity

Because this molecule is bifunctional, the choice between the free acid and the Bpin ester dictates the entire synthetic strategy.

Table 1: Quantitative & Qualitative Performance Comparison

Metric(3-Fluoro-2-iodophenyl)boronic acid3-Fluoro-2-iodophenyl Bpin Ester
Bench Stability Low (Prone to boroxine formation/degradation)High (Stable to air and moisture)
Purification Difficult (Streaks on silica, requires crystallization)Easy (Standard silica gel chromatography) 3
Chemoselectivity (C–I vs C–B) Poor: Unmasked -B(OH)2 leads to rapid self-polymerization and homocoupling.Excellent: C–I reacts first; Bpin is sterically masked for sequential coupling.
Transmetalation Rate Fast (Minutes to Hours)Very Slow (Often requires >24h or in situ hydrolysis)
Protodeboronation Risk High (Especially in strong aqueous base)Low (Protected by kinetic steric shield)
Optimal Base Weak/Mild (e.g., Na₂CO₃, K₂HPO₄)Strong/Aqueous (e.g., Ba(OH)₂, KOH, K₃PO₄)

Mechanistic Divergence

The following diagram illustrates how the structural differences between the two reagents dictate their macroscopic reactivity profiles.

Mechanism Substrate 3-Fluoro-2-iodophenyl Boron Derivative BA Boronic Acid [-B(OH)2] Unmasked Nucleophile Substrate->BA Bpin Pinacol Ester [-Bpin] Masked Nucleophile Substrate->Bpin Polymer Oligomerization & Protodeboronation BA->Polymer Uncontrolled Reactivity Bpin->Polymer Harsh Conditions Selective Chemoselective C-I Cross-Coupling Bpin->Selective Bpin Sterically Shielded

Caption: Chemoselective divergence of bifunctional 3-fluoro-2-iodophenyl boron species.

Self-Validating Experimental Protocols

To achieve high yields, researchers must exploit the specific causality of each reagent's failure mode. Every protocol below is designed as a self-validating system.

Protocol A: Syringe-Pump Coupling of the Free Boronic Acid

Objective: Utilize the C–B bond while suppressing the innate tendency of the C–I bond to cause homocoupling/polymerization. Causality: Because the free -B(OH)₂ group is unprotected, it is highly reactive but fragile. To prevent the molecule from reacting with itself, we must keep its steady-state concentration extremely low while providing a highly reactive external electrophile.

Step-by-Step Methodology:

  • Preparation: Charge a rigorously degassed flask with the target aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (5 mol%), and mild base K₂HPO₄ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O. Heat to 65 °C.

  • Slow Addition: Dissolve the (3-fluoro-2-iodophenyl)boronic acid (1.5 equiv) in minimal Dioxane. Add this solution dropwise via a syringe pump over 4 hours to the heated reaction mixture.

  • Quench: Upon completion of the addition, stir for 30 minutes, cool to room temperature, and quench with saturated aqueous NH₄Cl.

Self-Validation System: Monitor the reaction via LC-MS.

  • Trigger: If the mass corresponding to the dimerized boronic acid (homocoupling) appears, the steady-state concentration is too high.

  • Correction: Decrease the syringe pump addition rate by 50% or lower the reaction temperature to 55 °C to favor the cross-coupling kinetics over dimerization.

Protocol B: Chemoselective Sequential Coupling of the Bpin Ester

Objective: Exploit the steric shielding of the pinacol ester to perform a chemoselective Suzuki coupling strictly at the C–I bond, leaving the C–Bpin bond intact for downstream functionalization. Causality: The massive steric clash between the ortho-iodine and the tetramethyl groups of the pinacol ester kinetically disables the transmetalation of the Bpin group. Meanwhile, the C–I bond remains highly susceptible to oxidative addition by Pd(0).

Step-by-Step Methodology:

  • C–I Activation: Combine the 3-fluoro-2-iodophenyl Bpin ester (1.0 equiv), an external unhindered aryl boronic acid (1.05 equiv), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O (2:1:1).

  • Controlled Heating: Heat the biphasic mixture to exactly 60 °C for 6 hours under Argon.

  • Isolation: Extract with EtOAc, dry over MgSO₄, and purify the Bpin-retained intermediate via standard silica gel chromatography.

Self-Validation System: Monitor via LC-MS or TLC.

  • Trigger: If the mass corresponding to the Bpin-coupled byproduct appears (loss of the Bpin group), the base is too strong or the temperature is too high, causing premature Bpin activation.

  • Correction: Reduce the temperature to 50 °C and ensure the strict use of a mild base (Na₂CO₃) rather than stronger alkalis.

Experimental Workflow Visualization

Workflow Step1 1. Catalyst/Base Selection Step2 2. Strict Degassing (Argon/N2) Step1->Step2 Step3 3. Controlled Heating Step2->Step3 Step4 4. Biphasic Monitoring Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Caption: Optimized step-by-step experimental workflow for sterically hindered Suzuki-Miyaura couplings.

References

  • Boronic Acid-Catalyzed Reactions of Carboxylic Acids - ResearchGate - 1

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC - 2

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal - 3

  • Applications of Suzuki Coupling Reaction - BOC Sciences -

Sources

A Comparative Guide to HPLC Method Development for Fluorinated Phenylboronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role and Analytical Challenges of Fluorinated Phenylboronic Acids

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for enhancing pharmacological properties.[1][2][3][4] Fluorinated phenylboronic acids, in particular, have emerged as indispensable intermediates. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex drug candidates, with the fluorine atoms modulating lipophilicity, metabolic stability, and binding affinity.[1] This often translates to improved efficacy and better pharmacokinetic profiles.[1][3]

However, the very features that make these compounds attractive in medicinal chemistry present significant hurdles for analytical chemists. The high electronegativity of fluorine and the unique chemical nature of the boronic acid moiety can lead to poor peak shapes, unpredictable retention behavior, and difficulties in achieving adequate separation from related impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for these challenging analytes, supported by experimental data to inform your own method development.

Understanding the Analytical Hurdles

Developing a robust HPLC method for fluorinated phenylboronic acids requires a nuanced understanding of their potential interactions within the chromatographic system. Key challenges include:

  • Silanol Interactions: The acidic protons of the boronic acid group can interact with residual silanols on the surface of silica-based stationary phases, leading to peak tailing.

  • Hydrolytic Instability: Boronic acids can be susceptible to on-column hydrolysis, particularly when using mobile phases with a high aqueous content.[5]

  • Unique Selectivity of Fluorinated Analytes: The presence of fluorine can lead to dipole-dipole and other interactions that differ significantly from non-fluorinated analogs, requiring specialized stationary phases for optimal resolution.[6][7]

  • Co-elution with Impurities: The synthesis of these intermediates can result in closely related impurities that are difficult to separate using standard reversed-phase columns.

Experimental Design: A Comparative Study

To address these challenges, we designed a comparative study focusing on two key aspects of HPLC method development: stationary phase selection and mobile phase optimization.

Model Compounds

For this study, we selected three representative fluorinated phenylboronic acid intermediates with varying degrees of fluorination and substitution patterns:

  • Analyte 1: 4-Fluorophenylboronic acid

  • Analyte 2: 2,4-Difluorophenylboronic acid

  • Analyte 3: 3-Chloro-4-fluorophenylboronic acid

A common process-related impurity, 4-fluorobenzoic acid, was also included to assess the separation efficiency.

Experimental Workflow

The following diagram illustrates the systematic approach to our comparative method development.

HPLC Method Development Workflow cluster_0 Phase 1: Stationary Phase Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Validation A Standard C18 Column B Phenyl-Hexyl Column optimize Optimize Mobile Phase on Best Column A->optimize C Pentafluorophenyl (PFP) Column B->optimize C->optimize D Acidified Acetonitrile/Water validate Validate Final Method D->validate E Acidified Methanol/Water E->validate F Acetonitrile/Water with Ion-Pairing Reagent F->validate G System Suitability H Specificity I Linearity & Range J Accuracy & Precision start Define Analytical Target Profile screen Screen Stationary Phases with Generic Gradient start->screen screen->A screen->B screen->C optimize->D optimize->E optimize->F end Robust HPLC Method validate->end

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is paramount for achieving the desired selectivity. We compared three distinct reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) phase.

Protocol for Stationary Phase Screening
  • Columns:

    • Standard C18 (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Pentafluorophenyl (PFP) (e.g., Restek Raptor PFP, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Results and Discussion

The performance of each column was evaluated based on retention, peak shape (asymmetry), and resolution between the most closely eluting pair (Analyte 1 and 4-fluorobenzoic acid).

Stationary PhaseRetention Time (Analyte 2, min)Asymmetry (Analyte 2)Resolution (Analyte 1 / Impurity)
Standard C18 8.21.81.3
Phenyl-Hexyl 9.51.41.8
PFP 11.31.22.5

As the data indicates, the Standard C18 column provided the least retention and suffered from significant peak tailing, resulting in poor resolution of the critical pair. This is likely due to strong silanol interactions with the boronic acid moiety.

The Phenyl-Hexyl column offered improved peak shape and resolution. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analytes, providing a different selectivity mechanism compared to the purely hydrophobic interactions of C18.

The Pentafluorophenyl (PFP) column demonstrated superior performance.[6] The highly fluorinated stationary phase offers a unique combination of hydrophobic, π-π, and dipole-dipole interactions, which are particularly effective for retaining and separating fluorinated compounds.[7][8] The result was excellent peak symmetry and baseline resolution of all components.

Mobile Phase Optimization

With the PFP column identified as the most suitable stationary phase, we proceeded to optimize the mobile phase to further enhance the separation and reduce analysis time.

Protocol for Mobile Phase Optimization
  • Column: Pentafluorophenyl (PFP) (Restek Raptor PFP, 4.6 x 150 mm, 5 µm)

  • Mobile Phases Tested:

    • A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Acetonitrile

    • A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Methanol

    • A: 5 mM Sodium 1-octanesulfonate (ion-pairing agent) in 0.1% Formic Acid / B: Acetonitrile

  • Gradient: Optimized for each mobile phase system to achieve separation in the shortest time.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 220 nm

Results and Discussion
Mobile Phase CompositionAnalysis Time (min)Resolution (Critical Pair)Peak Shape (Asymmetry)
Acetonitrile/Water (Acidified) 122.51.2
Methanol/Water (Acidified) 152.21.3
Acetonitrile/Water with Ion-Pairing 183.11.1

Acetonitrile as the organic modifier provided a sharper elution profile and shorter analysis time compared to Methanol . While methanol can offer different selectivity for some compounds, in this case, acetonitrile was the more efficient choice.[9]

The introduction of an ion-pairing reagent (sodium 1-octanesulfonate) significantly increased retention and further improved resolution and peak shape.[10][11][12] The ion-pairing agent forms a neutral complex with the ionized boronic acid, which enhances its interaction with the reversed-phase stationary phase. This approach is particularly useful for separating highly polar or ionic compounds that are poorly retained by conventional reversed-phase chromatography.[11] However, it's important to note that ion-pairing reagents can lead to longer column equilibration times and may not be compatible with mass spectrometry detection.[12]

Final Recommended Method and Validation

Based on our comparative analysis, the following method provides a robust and reliable separation of fluorinated phenylboronic acid intermediates:

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 15% B to 70% B in 10 minutes, hold at 70% B for 2 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 220 nm

This method was then validated according to ICH Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[13][14][15][16][17]

Validation Summary
Validation ParameterAcceptance CriteriaResult
System Suitability Resolution > 2.0, Tailing Factor < 1.5, %RSD < 2.0%Pass
Specificity No interference from blank and placeboPass
Linearity R² > 0.999Pass
Accuracy 98.0% - 102.0% recoveryPass
Precision (Repeatability) %RSD < 2.0%Pass
Range 50% - 150% of target concentrationPass

The validation results confirm that the developed method is accurate, precise, and specific for the analysis of fluorinated phenylboronic acid intermediates.

Conclusion and Expert Recommendations

The successful HPLC analysis of fluorinated phenylboronic acids hinges on a systematic method development approach that addresses their unique chemical properties. Our findings lead to the following key recommendations for researchers and drug development professionals:

  • Prioritize Fluorinated Stationary Phases: For fluorinated analytes, specialized stationary phases like PFP columns often provide superior selectivity and peak shape compared to traditional C18 columns.[6][8]

  • Optimize Mobile Phase Composition: Acetonitrile is generally a good starting point for the organic modifier due to its efficiency. The use of an acidic modifier like formic or phosphoric acid is crucial for suppressing the ionization of the boronic acid and minimizing silanol interactions.[18]

  • Consider Ion-Pairing for Difficult Separations: In cases of poor retention or co-eluting polar impurities, ion-pairing chromatography can be a powerful tool to enhance resolution.[10][11] However, be mindful of the potential for longer equilibration times and incompatibility with MS detectors.

  • Adhere to Validation Guidelines: Rigorous method validation in accordance with ICH and USP guidelines is essential to ensure the reliability and integrity of your analytical data.[13][15][19][20]

By implementing these strategies, researchers can develop robust and reliable HPLC methods to support the synthesis and quality control of these critical drug intermediates, ultimately accelerating the drug development pipeline.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 1).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2020, November 12).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. (2015, October 23).
  • Fluorinated Boronic Acids: Enhancing Drug Discovery and Development. (2026, February 13).
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - The University of Aberdeen Research Portal. (2019, April 11).
  • C8-Fluorine HPLC Column - Hawach Scientific.
  • C8-Fluorine HPLC Column - Hawach.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed. (2011, March 15).
  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications - Agilent. (2010, September 24).
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 9).
  • FluroPhase Premium HPLC Columns - Analytical Sales.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (2018, February 19).
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC.
  • Boronate Affinity - High Performance Liquid Chromatography (HPLC) - Trinity Biotech.
  • HPLC Delay Columns for PFC or PFAS Analysis - Agilent.
  • A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol - Benchchem.
  • Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3).
  • Contemporary synthetic strategies in organofluorine chemistry.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (2022, May 26).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corporation.
  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. (2025, August 5).
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
  • Hplc method development and validation: an overview - SciSpace.
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific.
  • Mobile Phase Selectivity.
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • analytical method validation and validation of hplc | PPT - Slideshare.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023, February 1).
  • Fluorine in drug discovery: Role, design and case studies.
  • Unknown Organofluorine Mixtures in U.S. Adult Serum:Contribution from Pharmaceuticals? (2023, April 27).
  • Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich.
  • Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. (2025, February 17).
  • Ion-Pair Reagents for HPLC.
  • Fluorinated building blocks in drug design: new pathways and targets - PMC.
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
  • High organofluorine concentrations in municipal wastewater affect downstream drinking water supplies for millions of Americans | PNAS. (2025, January 6).

Sources

Safety Operating Guide

(3-Fluoro-2-iodophenyl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for (3-Fluoro-2-iodophenyl)boronic Acid

As a building block frequently utilized in Suzuki-Miyaura cross-coupling and advanced drug discovery[1], (3-Fluoro-2-iodophenyl)boronic acid requires precise lifecycle management. Beyond standard chemical hygiene, the presence of covalently bound halogens (fluorine and iodine) and the boronic acid moiety dictate strict operational and disposal workflows. This guide provides authoritative, step-by-step protocols to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical & Hazard Profiling

To manage a chemical effectively, one must understand its intrinsic properties. The dual-halogenated nature of this arylboronic acid significantly impacts its environmental persistence and combustion profile.

Table 1: Physicochemical Identification

Property Value
Chemical Name (3-Fluoro-2-iodophenyl)boronic acid
CAS Registry Number 1257793-06-8[2]
Molecular Formula C6H5BFIO2
Molecular Weight 265.82 g/mol

| Physical State | Solid (Powder) |

Table 2: Hazard & Segregation Profile

Category Classification & Directives
Primary Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A), STOT SE 3
Toxicity Concern Potential Genotoxic Impurity (PGI)[3]
Waste Designation Halogenated Organic Waste [4]

| Incompatibilities | Strong oxidizing agents, strong acids |

Mechanistic Insight: Arylboronic acids are increasingly scrutinized in pharmaceutical development. While their deboronated arene counterparts are generally benign, intact arylboronic acids have been found to be weakly mutagenic in microbial assays[3]. Consequently, they are treated as Potential Genotoxic Impurities (PGIs), meaning that environmental release must be strictly minimized through controlled incineration.

Waste Segregation Logic: The Halogen Imperative

The Causality of Segregation: Why must this compound be isolated from general organic waste? During waste incineration, non-halogenated solvents burn cleanly into CO₂ and H₂O. However, the combustion of (3-Fluoro-2-iodophenyl)boronic acid releases highly corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases. Facilities processing Halogenated Waste are equipped with specialized alkaline scrubbers to neutralize these acids[4]. Mixing this compound into non-halogenated streams bypasses these scrubbers, leading to severe environmental toxicity (including the potential formation of dioxins) and steep institutional fines.

WasteSegregation Start Waste Containing (3-Fluoro-2-iodophenyl)boronic acid IsSolid Physical State? Start->IsSolid SolidWaste Solid Halogenated Waste Stream IsSolid->SolidWaste Solid (Powder/Vials) LiquidWaste Aqueous or Organic? IsSolid->LiquidWaste Liquid (Solutions) OrgWaste Halogenated Solvent Waste Stream LiquidWaste->OrgWaste Organic Solvent AqWaste Aqueous Halogenated Waste Stream LiquidWaste->AqWaste Aqueous Solution

Decision tree for the segregation of halogenated arylboronic acid waste.

Operational Disposal Protocols

Every disposal protocol must be a self-validating system to prevent accidental exposure or incompatible mixing.

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)
  • Collection: Gather all contaminated weighing paper, empty vials, and expired powder.

  • Containment: Place the materials into a wide-mouth, high-density polyethylene (HDPE) container. Validation Step: Ensure the container has a threaded cap that seals tightly to be "vapor tight" and "spill proof"[4].

  • Labeling: Affix a hazardous waste tag immediately. Do not use abbreviations. Write: "Hazardous Waste: Solid Halogenated Organics containing (3-Fluoro-2-iodophenyl)boronic acid"[4].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong acids or oxidizers until EH&S pickup[5].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)
  • Quenching: Ensure all active catalysts or reactive intermediates in the Suzuki-Miyaura reaction mixture are fully quenched and the solution is cooled to room temperature.

  • Transfer: Using a funnel inside a certified chemical fume hood, transfer the organic extract into a designated Halogenated Solvent Waste carboy.

  • Validation Step: Before closing the container, verify that the waste stream does not contain heavy metals, cyanides, or acutely toxic "P-listed" wastes, which require separate handling[5].

  • Documentation: Update the waste log attached to the carboy with the estimated percentage of the halogenated boronic acid derivative.

Chemical Spill Response & Decontamination

In the event of a localized spill, rapid and methodical containment prevents the aerosolization of this potentially genotoxic powder.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Call EH&S Assess->Evacuate Large/High Risk PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Small/Manageable Sweep Mechanically Collect (Avoid Dust) PPE->Sweep Wipe Wipe with Solvent-Dampened Pad Sweep->Wipe Dispose Seal in Halogenated Solid Waste Wipe->Dispose

Step-by-step workflow for managing a localized solid chemical spill.

Protocol: Solid Chemical Spill Response

  • Risk Assessment: Identify the spill volume. For quantities >50g or if aerosolized outside a fume hood, evacuate the area immediately and contact Environmental Health and Safety (EH&S)[4].

  • PPE Donning: Equip double nitrile gloves, chemical splash goggles, and a fully-buttoned lab coat[6].

  • Mechanical Collection: Using a static-free brush and dustpan, gently sweep the solid. Causality: Avoid vigorous sweeping to prevent aerosolization of the PGI powder.

  • Chemical Wipe-Down: Dampen absorbent spill pads with a compatible solvent (e.g., isopropanol) and wipe the affected surface inward from the edges to prevent spreading.

  • Containment & Disposal: Place all recovered solid, contaminated pads, and the outer layer of your gloves into a vapor-tight, puncture-resistant container. Tag as "Spill Debris: Halogenated Waste"[5].

Advanced Inactivation: Chemical Deboronation

In scenarios where bulk material has been compromised or requires in-house inactivation prior to disposal, chemical deboronation serves as a highly effective mitigation strategy.

Mechanistic Insight: Arylboronic acids are susceptible to protodeboronation. Research indicates that sterically hindered or specific ortho-substituted arylboronic acids can be decomposed by extending basic conditions or utilizing transition metal catalysis (e.g., CuCl₂)[3]. This cleaves the C-B bond, converting the potentially genotoxic boronic acid into the corresponding 1-fluoro-2-iodobenzene, which lacks the mutagenic profile of the boronic acid[3].

Protocol: Base-Mediated Deboronation

  • Solubilization: Dissolve the compromised (3-Fluoro-2-iodophenyl)boronic acid in a compatible water-miscible solvent (e.g., THF) inside a round-bottom flask. Validation: Ensure complete dissolution; no particulate matter should remain.

  • Reagent Addition: Slowly add an excess of 1M aqueous Sodium Hydroxide (NaOH).

  • Thermal Activation: Heat the mixture to 60°C under continuous stirring. Extending these basic conditions accelerates the C-B bond cleavage[3].

  • Monitoring: Monitor the reaction progress via TLC or HPLC. Validation: The system is self-validating when the starting material peak completely disappears, confirming quantitative conversion to the deboronated arene.

  • Phase Separation: Cool the mixture, neutralize with dilute HCl to pH 7 (verify with pH paper), and extract with a halogenated solvent (e.g., dichloromethane). Route the organic layer to the Halogenated Organic Waste stream[4].

References

  • (3-Fluoro-2-iodophenyl)
  • Source: illinois.
  • Source: temple.
  • Source: wsu.
  • Source: andersonsprocesssolutions.
  • Source: nih.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.